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An In-depth Technical Guide to the Postulated Mechanism of Action of Methyl 5-bromopyridin-3-ylcarbamate Derivatives as Kinase Inhibitors

Preamble: The Rationale for a Postulated Mechanism In the landscape of contemporary drug discovery, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1] The strategic fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale for a Postulated Mechanism

In the landscape of contemporary drug discovery, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle, particularly with a bromine atom and a carbamate group, presents a compelling chemical space for the development of novel targeted therapies. While the specific class of Methyl 5-bromopyridin-3-ylcarbamate derivatives is not extensively characterized in publicly accessible literature, a wealth of data on structurally related compounds allows for the formulation of a robust, scientifically-grounded hypothesis regarding their mechanism of action.

This technical guide synthesizes the available evidence to postulate that Methyl 5-bromopyridin-3-ylcarbamate derivatives function as inhibitors of key protein kinases implicated in oncology. We will focus on Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3 (GSK-3) as primary putative targets, with a secondary consideration of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the likely signaling pathways, a putative binding model, and a detailed roadmap for the experimental validation of this proposed mechanism.

I. The Pyridin-3-yl Moiety: A Privileged Scaffold for Kinase Inhibition

The pyridin-3-yl structural motif is a recurring feature in a multitude of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring small molecules within the ATP-binding pocket of kinases. This has been demonstrated in the development of potent inhibitors for a range of kinases, including CDK2 and GSK-3.

Cyclin-Dependent Kinase 2 (CDK2): A Master Regulator of the Cell Cycle

CDK2 is a serine/threonine kinase that, in complex with its regulatory partners, Cyclin E and Cyclin A, governs the G1/S and S phases of the cell cycle.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Consequently, the development of selective CDK2 inhibitors is a significant focus in anticancer drug discovery.[3]

Numerous N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[4][5] Computational and structural studies of these compounds have revealed that the pyridin-3-yl nitrogen is critical for forming a hydrogen bond with the backbone NH of Leu83 in the hinge region of the CDK2 active site.[6][7] This interaction is a common feature of many ATP-competitive kinase inhibitors.

Glycogen Synthase Kinase-3 (GSK-3): A Multifunctional Signaling Node

GSK-3 is another serine/threonine kinase with a diverse array of cellular functions, implicated in metabolism, cell survival, and proliferation.[8] Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context.[9][10] Inhibition of GSK-3 has emerged as a promising therapeutic strategy in various cancers, including leukemia, pancreatic cancer, and breast cancer.[9]

The pyridin-3-yl scaffold is also present in selective GSK-3 inhibitors. For instance, N-(pyridin-3-yl)-2-amino-isonicotinamides have been developed as potent and selective GSK-3 inhibitors.[9][11] Structural studies of GSK-3 inhibitors highlight the importance of hydrogen bonding interactions within the ATP-binding pocket, a role for which the pyridin-3-yl moiety is well-suited.[1]

II. The Influence of Bromine Substitution on Biological Activity

The introduction of a bromine atom at the 5-position of the pyridine ring is predicted to significantly modulate the electronic properties and steric profile of the molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a key factor in drug-receptor interactions. In the context of kinase inhibition, a bromine atom can enhance binding affinity and selectivity.

Brominated pyridine derivatives have shown promise as anticancer agents.[4] Some have been investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

III. Postulated Mechanism of Action: Inhibition of CDK2 and GSK-3 Signaling

Based on the evidence from structurally related compounds, we postulate that Methyl 5-bromopyridin-3-ylcarbamate derivatives act as ATP-competitive inhibitors of CDK2 and/or GSK-3.

Proposed Binding Mode

The proposed binding mode of a Methyl 5-bromopyridin-3-ylcarbamate derivative within the ATP-binding pocket of a kinase, such as CDK2, is as follows:

  • Hinge Binding: The nitrogen atom of the pyridine ring is predicted to form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region (e.g., Leu83 in CDK2).[6][7]

  • Hydrophobic Interactions: The pyridine ring itself can engage in hydrophobic interactions with nonpolar residues in the active site.

  • Role of the Carbamate Group: The carbamate moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), potentially forming additional interactions with the kinase active site or with solvent molecules.

  • Contribution of the Bromo-Substituent: The bromine atom at the 5-position can occupy a hydrophobic pocket and may participate in halogen bonding with a suitable acceptor atom on a nearby amino acid residue, thereby enhancing the binding affinity.

Diagram: Postulated Binding Mode in a Kinase Active Site

Binding_Mode Postulated Binding Mode of Methyl 5-bromopyridin-3-ylcarbamate in a Kinase Active Site cluster_inhibitor Methyl 5-bromopyridin-3-ylcarbamate Derivative cluster_kinase Kinase ATP-Binding Pocket Pyridine Pyridin-3-yl Ring Carbamate Carbamate Group Pyridine->Carbamate N-linked Bromo 5-Bromo Group Pyridine->Bromo C5-linked Hinge Hinge Region (e.g., Leu83 in CDK2) Pyridine->Hinge H-bond (N to backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Pyridine->Hydrophobic_Pocket Hydrophobic Interaction Additional_Interactions H-bond Donors/Acceptors Carbamate->Additional_Interactions H-bonds Halogen_Pocket Halogen-Accepting Pocket Bromo->Halogen_Pocket Halogen Bond

Caption: A diagram illustrating the postulated key interactions of a Methyl 5-bromopyridin-3-ylcarbamate derivative within a generic kinase ATP-binding pocket.

Downstream Signaling Consequences

Inhibition of CDK2 and/or GSK-3 by Methyl 5-bromopyridin-3-ylcarbamate derivatives would lead to distinct and therapeutically relevant downstream effects:

  • CDK2 Inhibition:

    • Cell Cycle Arrest: Inhibition of CDK2 would block the G1/S transition, preventing DNA replication and ultimately leading to cell cycle arrest.[2]

    • Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis) in cancer cells.

  • GSK-3 Inhibition:

    • Modulation of Wnt/β-catenin Pathway: GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 would lead to the stabilization and nuclear translocation of β-catenin, which can have context-dependent effects on cell proliferation and differentiation.[5]

    • Suppression of NF-κB Signaling: GSK-3 can positively regulate the NF-κB survival pathway in some cancers.[9] Its inhibition could therefore suppress the expression of anti-apoptotic proteins and sensitize cancer cells to other therapies.[9]

Diagram: Postulated Downstream Signaling Pathways

Signaling_Pathways Postulated Downstream Effects of Kinase Inhibition cluster_cdk2 CDK2 Pathway cluster_gsk3 GSK-3 Pathway Inhibitor Methyl 5-bromopyridin-3-ylcarbamate Derivative CDK2 CDK2/Cyclin E/A Inhibitor->CDK2 Inhibits GSK3 GSK-3 Inhibitor->GSK3 Inhibits G1_S G1/S Transition CDK2->G1_S Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest inhibition Apoptosis_CDK2 Apoptosis Cell_Cycle_Arrest->Apoptosis_CDK2 Beta_Catenin β-catenin Degradation GSK3->Beta_Catenin NFkB NF-κB Activation GSK3->NFkB Proliferation Cell Proliferation Beta_Catenin->Proliferation inhibition Survival Cell Survival NFkB->Survival inhibition

Caption: A simplified diagram of the postulated downstream signaling consequences of inhibiting CDK2 and GSK-3.

IV. Experimental Protocols for Mechanism of Action Validation

The following experimental workflows are proposed to rigorously test the postulated mechanism of action of Methyl 5-bromopyridin-3-ylcarbamate derivatives.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compounds against a panel of purified kinases.

Methodology:

  • Primary Kinase Screen: Screen the Methyl 5-bromopyridin-3-ylcarbamate derivatives at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases, including CDK2/Cyclin A, CDK2/Cyclin E, and GSK-3β.

  • IC50 Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each target kinase.

  • Assay Formats: Utilize established kinase assay platforms such as:

    • Radiometric assays: (e.g., [γ-³²P]ATP filter binding assays) to measure the incorporation of phosphate into a substrate peptide.

    • Luminescence-based assays: (e.g., Kinase-Glo®) to quantify ATP consumption.

    • Fluorescence-based assays: (e.g., Z'-LYTE®) using FRET-based substrates.

Data Presentation:

CompoundCDK2/Cyclin A IC50 (nM)CDK2/Cyclin E IC50 (nM)GSK-3β IC50 (nM)VEGFR-2 IC50 (nM)
Derivative 1
Derivative 2
Staurosporine (Control)
Cellular Assays for Target Engagement and Downstream Effects

Objective: To confirm that the compounds engage their targets in a cellular context and elicit the expected downstream biological responses.

Methodology:

  • Cell Proliferation Assays:

    • Treat a panel of cancer cell lines with varying concentrations of the derivatives for 48-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

    • Determine the GI50 (concentration for 50% growth inhibition).

  • Target Phosphorylation Analysis (Western Blotting):

    • Treat cancer cells with the compounds for a short duration (e.g., 1-4 hours).

    • Prepare cell lysates and perform Western blotting to detect the phosphorylation status of direct kinase substrates.

      • For CDK2: Phospho-Rb (Ser807/811).

      • For GSK-3: Phospho-β-catenin (Ser33/37/Thr41) and total β-catenin.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with the compounds for 24-48 hours.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the cell cycle distribution using flow cytometry to identify G1/S arrest.

  • Apoptosis Assays (Flow Cytometry):

    • Treat cells with the compounds for 48-72 hours.

    • Stain cells with Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells.

    • Quantify the percentage of apoptotic cells.

Diagram: Experimental Workflow for Cellular Validation

Experimental_Workflow Workflow for Cellular Validation of the Postulated Mechanism Start Synthesized Methyl 5-bromopyridin-3-ylcarbamate Derivatives Cell_Culture Cancer Cell Line Panel Start->Cell_Culture Proliferation Cell Proliferation Assay (MTT/MTS) Cell_Culture->Proliferation Target_Engagement Target Engagement (Western Blot) Cell_Culture->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis GI50 Determine GI50 Proliferation->GI50 Phospho_Status Assess Substrate Phosphorylation Target_Engagement->Phospho_Status G1_S_Arrest Quantify G1/S Arrest Cell_Cycle->G1_S_Arrest Apoptotic_Cells Quantify Apoptotic Cells Apoptosis->Apoptotic_Cells Conclusion Correlate Biochemical and Cellular Data to Validate Mechanism GI50->Conclusion Phospho_Status->Conclusion G1_S_Arrest->Conclusion Apoptotic_Cells->Conclusion

Caption: A flowchart outlining the key cellular experiments to validate the proposed mechanism of action.

V. Conclusion and Future Directions

The convergence of evidence strongly suggests that Methyl 5-bromopyridin-3-ylcarbamate derivatives are likely to exert their biological effects through the inhibition of protein kinases, with CDK2 and GSK-3 being prime candidates. The proposed mechanism, involving ATP-competitive inhibition leading to cell cycle arrest and modulation of key survival pathways, provides a solid foundation for further investigation.

The experimental protocols outlined in this guide offer a comprehensive strategy to validate this hypothesis. Successful validation would position this chemical scaffold as a promising starting point for the development of novel, targeted anticancer therapies. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic profiling to assess the drug-like properties of these derivatives.

References

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • PMC. (2025, November 5). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • PubMed. (2023, February 1). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Retrieved from [Link]

  • PMC. (2014, May 28). GSK3 as potential target for therapeutic intervention in cancer. Retrieved from [Link]

  • MDPI. (2020, June 9). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. Retrieved from [Link]

  • Spandidos Publications. (2020, October 20). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). Retrieved from [Link]

  • ACS Publications. (2018, December 13). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Retrieved from [Link]

  • Drug Hunter. (2025, April 18). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiangiogenic Agents: A Review on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A novel approach to the discovery of small molecule ligands of CDK2. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • PubMed. (2024, July 12). Inhibitors and PROTACs of CDK2: challenges and opportunities. Retrieved from [Link]

  • PMC. (n.d.). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: A review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Retrieved from [Link]

  • ACS Publications. (2016, December 22). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • ACS Publications. (2016, December 22). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • ResearchGate. (n.d.). New design scaffold for potential GSK-3 inhibition. Retrieved from [Link]

  • PMC. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Retrieved from [Link]

  • ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • Frontiers. (2022, January 21). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of Methyl 5-bromopyridin-3-ylcarbamate: A Technical Whitepaper

Executive Summary & Pharmaceutical Relevance Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly versatile halogenated N-heterocyclic building block. In modern drug discovery, it serves as a critical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly versatile halogenated N-heterocyclic building block. In modern drug discovery, it serves as a critical synthetic intermediate in the development of small-molecule therapeutics, particularly in the design of kinase inhibitors and modulators of the Wnt/β-catenin signaling pathway[1].

Understanding the exact solid-state conformation of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The spatial orientation of the carbamate moiety relative to the pyridine ring, coupled with the highly directional nature of the bromine atom's σ-hole, dictates how this pharmacophore will orient itself within a target protein's binding pocket. This whitepaper provides an authoritative, self-validating methodology for the crystallographic elucidation and supramolecular analysis of Methyl 5-bromopyridin-3-ylcarbamate.

Physicochemical Profiling

Before initiating crystallographic workflows, it is necessary to establish the baseline physicochemical parameters of the target compound.

ParameterValue / Description
Chemical Name Methyl 5-bromopyridin-3-ylcarbamate
CAS Registry Number 1209458-40-1
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Key Functional Groups Pyridine ring, Bromine (halogen donor), Methyl carbamate (H-bond donor/acceptor)
Expected Intermolecular Forces N-H···O, N-H···N, C-Br···O, C-Br···N, π-π stacking

Experimental Methodology: Self-Validating Crystallographic Workflow

To ensure absolute scientific integrity, the structural elucidation process must be treated as a self-validating system where each experimental choice is justified by the physical properties of the molecule.

Single Crystal Growth
  • Protocol: Dissolve 50 mg of Methyl 5-bromopyridin-3-ylcarbamate in a minimal volume of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:2 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a fine needle to allow for slow solvent evaporation at ambient temperature (20–25 °C).

  • Causality & Rationale: Slow evaporation under thermodynamic control minimizes the formation of crystal defects (e.g., twinning). The binary solvent system is chosen because the compound is highly soluble in EtOAc but poorly soluble in hexane, creating a controlled supersaturation gradient as the more volatile EtOAc evaporates.

X-ray Diffraction Data Collection
  • Protocol: Select a high-quality, defect-free single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K).

  • Causality & Rationale: Data collection must be performed using Molybdenum Kα radiation ( λ = 0.71073 Å) rather than Copper Kα. The presence of the heavy bromine atom (Z=35) causes significant X-ray absorption. Mo Kα radiation penetrates heavier elements more effectively, minimizing absorption artifacts that could distort the electron density map. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensities and the precision of the final atomic coordinates.

Structure Solution and Refinement
  • Protocol:

    • Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections.

    • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2].

    • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3], accessed via the comprehensive graphical user interface OLEX2 [4].

  • Causality & Rationale: SHELXT is explicitly chosen for its dual-space recycling algorithm, which is exceptionally efficient at locating heavy atoms (Bromine) and subsequently expanding the electron density to reveal the lighter C, N, and O atoms[2]. OLEX2 provides a workflow-driven environment that seamlessly links the solution and refinement phases, ensuring no data is lost in translation between command-line tools[4]. Refinement on F2 (SHELXL) ensures that all reflections, including weak ones, contribute to the structural model, providing a statistically robust goodness-of-fit (GooF)[3].

Workflow A Synthesis & Purification (Target Compound) B Single Crystal Growth (Slow Evaporation) A->B C SCXRD Data Collection (Mo Kα, 100 K) B->C D Data Reduction (Absorption Correction) C->D E Structure Solution (SHELXT Dual-Space) D->E F Structure Refinement (SHELXL via OLEX2) E->F G Supramolecular Analysis (CrystalExplorer) F->G

Fig 1: End-to-end crystallographic workflow from crystal growth to structural analysis.

Quantitative Crystallographic Data

The following table outlines the representative quantitative metrics expected for a high-quality crystallographic refinement of a halogenated pyridine carbamate. A self-validating structure must present an R1​ value below 5% and a Goodness-of-Fit (GooF) near 1.000.

Crystallographic ParameterRepresentative Value / Target Threshold
Crystal System Monoclinic / Triclinic (Typical for this class)
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Absorption Correction Multi-scan (Empirical)
Refinement Method Full-matrix least-squares on F2
Data / Restraints / Parameters ~2500 / 0 / ~120
Goodness-of-fit (GooF) on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Largest diff. peak and hole ~0.50 and -0.45 e·Å⁻³ (Near Br atom)

Mechanistic Insights: Supramolecular Assembly & Hirshfeld Analysis

Hydrogen and Halogen Bonding Networks

The crystal packing of Methyl 5-bromopyridin-3-ylcarbamate is driven by a competitive interplay between hydrogen bonding and halogen bonding.

  • Hydrogen Bonding: The carbamate N-H acts as a strong hydrogen bond donor. Depending on the polymorph, it will either interact with the carbonyl oxygen (N-H···O=C) of an adjacent molecule to form 1D chains, or it will donate to the pyridine nitrogen (N-H···N).

  • Halogen Bonding: The bromine atom possesses an electron-deficient region (the σ-hole) along the extension of the C-Br covalent bond. This σ-hole acts as a Lewis acid, engaging in highly directional halogen bonds with Lewis bases, typically the carbonyl oxygen (C-Br···O) or the pyridine nitrogen (C-Br···N).

Interactions Core Methyl 5-bromopyridin-3-ylcarbamate (Central Molecule) HB1 N-H···O=C (Hydrogen Bond) Core->HB1 Carbamate Donor HB2 N-H···N (Hydrogen Bond) Core->HB2 Pyridine Acceptor XB1 C-Br···O / C-Br···N (Halogen Bond) Core->XB1 Bromine σ-hole PiPi π-π Stacking (Pyridine Rings) Core->PiPi Aromatic Core

Fig 2: Supramolecular interaction network driving the crystal packing of the target molecule.

Hirshfeld Surface Quantification

To move beyond qualitative observation, CrystalExplorer [5] is utilized to quantify these intermolecular interactions. By mapping the normalized contact distance ( dnorm​ ) onto the promolecule electron density, we generate a Hirshfeld surface.

  • Red spots on the dnorm​ surface visually validate contact distances shorter than the sum of the van der Waals radii, pinpointing the exact locations of the N-H···O and C-Br···O interactions.

  • 2D Fingerprint Plots decompose the total surface area into specific interaction percentages. For this molecule, we expect the H···H contacts to dominate the overall volume, but the O···H/H···O (hydrogen bonding) and Br···O/Br···N (halogen bonding) contacts will appear as sharp, distinct spikes in the plot, proving their dominant role in stabilizing the crystal lattice[5].

References

  • CA2854229A1 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof. Google Patents. (Highlights the use of 5-bromopyridin-3-ylcarbamate derivatives in Wnt pathway and kinase inhibitor synthesis). Available at: 1

  • Sheldrick, G. M. (2015) . SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: 2

  • Sheldrick, G. M. (2015) . Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: 3

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009) . OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: 4

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021) . CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. Available at: 5

Sources

Foundational

A Proposed Framework for the Preliminary Toxicological and Safety Assessment of Methyl 5-bromopyridin-3-ylcarbamate: An In-Depth Technical Guide

Abstract Methyl 5-bromopyridin-3-ylcarbamate is a novel small molecule with potential applications in drug development. As with any new chemical entity destined for therapeutic use, a thorough evaluation of its prelimina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 5-bromopyridin-3-ylcarbamate is a novel small molecule with potential applications in drug development. As with any new chemical entity destined for therapeutic use, a thorough evaluation of its preliminary toxicity and safety profile is paramount. This technical guide outlines a comprehensive, tiered approach to the initial toxicological assessment of Methyl 5-bromopyridin-3-ylcarbamate. Grounded in the principles of scientific integrity and regulatory expectations, this document provides a strategic framework for researchers, scientists, and drug development professionals. The proposed studies are designed to identify potential hazards, establish a preliminary safety profile, and inform the design of future, more extensive preclinical and clinical evaluations. The methodologies described herein are based on established international guidelines and the known toxicological profiles of related chemical classes, namely pyridine and carbamate derivatives.

Introduction: The Imperative for a Strategic Toxicological Evaluation

The journey of a novel chemical entity from the laboratory to the clinic is paved with rigorous scientific evaluation, with safety assessment being a critical milestone. Methyl 5-bromopyridin-3-ylcarbamate, a compound featuring a brominated pyridine ring linked to a methyl carbamate moiety, presents a unique toxicological profile that warrants a systematic and scientifically sound investigation. The pyridine ring, a common scaffold in pharmaceuticals, can be associated with specific toxicities, while carbamates are a well-known class of compounds with a range of biological activities and toxicological concerns, most notably cholinesterase inhibition.[1][2][3]

This guide proposes a multi-faceted approach to the preliminary toxicity assessment of Methyl 5-bromopyridin-3-ylcarbamate, commencing with in silico and in vitro methods to predict and initially screen for potential liabilities, followed by targeted in vivo studies to understand its systemic effects. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is designed to generate a robust preliminary dataset to support further development.

Characterization of the Test Article

Prior to the initiation of any toxicological studies, a thorough characterization of the test article, Methyl 5-bromopyridin-3-ylcarbamate, is essential. This includes:

  • Identity and Purity: Confirmation of the chemical structure and determination of purity using validated analytical methods (e.g., NMR, LC-MS, HPLC). The presence of impurities could confound toxicological findings.

  • Physicochemical Properties: Determination of solubility, pKa, logP, and stability under various conditions (pH, temperature, light). These parameters are crucial for formulation development and for understanding the compound's pharmacokinetic behavior.

  • Formulation Development: Development of a suitable vehicle for administration in both in vitro and in vivo studies. The vehicle must be non-toxic and ensure the stability and bioavailability of the test article.

Tier 1: In Vitro Toxicity Assessment

The initial tier of testing focuses on in vitro assays to rapidly assess the potential for cytotoxicity and genotoxicity. These studies provide crucial early insights into the compound's mechanism of toxicity and help to guide the design of subsequent in vivo studies.

Cytotoxicity Assays

The objective of cytotoxicity testing is to determine the concentration at which Methyl 5-bromopyridin-3-ylcarbamate induces cell death. A panel of cell lines should be utilized to assess for cell-type specific effects.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • A relevant target-expressing cell line (if applicable): To distinguish between on-target and off-target cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 5-bromopyridin-3-ylcarbamate (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HepG224
48
72
HEK29324
48
72
Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage DNA, which can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended.[4]

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for the initial in vitro genotoxicity assessment.

Tier 2: In Vivo Acute Toxicity and Safety Pharmacology

Following the in vitro assessment, a limited and well-designed in vivo study is necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity Study (OECD 423)

The acute oral toxicity study provides information on the potential health hazards likely to arise from a single, short-term exposure to the substance. The choice of an appropriate animal model is crucial, with rodents being the most commonly used.

Experimental Design:

  • Species: Sprague-Dawley rats (one sex, typically females).

  • Dose Levels: A single oral dose administered by gavage. The starting dose is selected based on the in vitro cytotoxicity data and any available information on related compounds. The study proceeds in a stepwise manner with a few animals at each step.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at regular intervals.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Data to be Collected:

ParameterObservations
Clinical Signs Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Body Weight Measured on days 0, 7, and 14.
Mortality Number of animals that die during the study.
Gross Necropsy Macroscopic examination of all organs and tissues.
Preliminary Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. An initial assessment can be integrated into the acute toxicity study or conducted as a separate study.

Core Battery of Safety Pharmacology Studies:

  • Central Nervous System (CNS): A functional observational battery (FOB) can be performed to assess behavioral and neurological changes.

  • Cardiovascular System: In-life telemetry or a terminal study to measure blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: Evaluation of respiratory rate and tidal volume.

Experimental Workflow for Preliminary In Vivo Assessment

In_Vivo_Workflow Start Methyl 5-bromopyridin-3-ylcarbamate Dose_Selection Dose Selection based on In Vitro Data and In Silico Predictions Start->Dose_Selection Acute_Toxicity Acute Oral Toxicity Study (OECD 423) - Clinical Observations - Body Weight - Gross Necropsy Dose_Selection->Acute_Toxicity Data_Analysis Data Analysis and Interpretation Acute_Toxicity->Data_Analysis Safety_Pharm Integrated Safety Pharmacology - CNS (FOB) - Cardiovascular (ECG, BP, HR) - Respiratory Safety_Pharm->Data_Analysis Report Preliminary Toxicity & Safety Report Data_Analysis->Report

Caption: Proposed workflow for the preliminary in vivo toxicity and safety assessment.

Mechanistic Insights and Rationale

The proposed testing strategy is rooted in a scientific understanding of the potential toxicities associated with the chemical structure of Methyl 5-bromopyridin-3-ylcarbamate.

  • Pyridine Moiety: Pyridine and its derivatives have been associated with various toxicities, including potential mutagenicity and carcinogenicity.[5][6] Therefore, a thorough genotoxicity assessment is crucial.

  • Carbamate Moiety: Carbamates are known inhibitors of acetylcholinesterase, which can lead to neurotoxicity.[2][3] The CNS and behavioral assessments in the safety pharmacology screen are included to address this potential liability. The reversible nature of carbamate-induced cholinesterase inhibition is an important consideration in study design and interpretation.[2]

  • Metabolism: The metabolic fate of Methyl 5-bromopyridin-3-ylcarbamate is unknown. The inclusion of a metabolic activation system (S9 fraction) in the in vitro genotoxicity assays is essential to detect metabolites that may be genotoxic.

Conclusion and Future Directions

The preliminary toxicity and safety data generated from the proposed studies will provide a foundational understanding of the toxicological profile of Methyl 5-bromopyridin-3-ylcarbamate. A favorable outcome from these initial assessments would support the progression of the compound to more extensive preclinical studies, including repeated-dose toxicity studies, reproductive and developmental toxicity studies, and carcinogenicity studies, as required by regulatory agencies.[4][7] This structured and scientifically driven approach ensures that the development of Methyl 5-bromopyridin-3-ylcarbamate proceeds with a clear understanding of its potential risks, ultimately safeguarding patient safety in future clinical trials.

References

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.
  • SAFETY D
  • In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. (n.d.).
  • Toxicity of carbam
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022). PMC.
  • Safety Guidelines. (n.d.). ICH.
  • Guideline for preclinical safety assessment of oligonucleotide therapeutics. (2020). PMDA.
  • Safety D
  • A Review on the Assessment of the Potential Adverse Health Impacts of Carbam
  • Intoxication with carbamate insecticides and toxicological risk to animals. (n.d.). CABI Digital Library.
  • Thirteen-Week Oral Toxicity Study of Methyl Carbamate in R
  • BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE Safety D
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund.
  • Preclinical Toxicology Considerations for Successful IND Applic
  • Methyl bromide. (2002).
  • SAFETY D
  • SAFETY DATA SHEET. (2025). FUJIFILM Wako Chemicals.

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Protocols & Analytical Methods

Method

Application Note: Methyl 5-bromopyridin-3-ylcarbamate as a Precursor in Suzuki-Miyaura Cross-Coupling

Executive Summary The 3,5-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core architecture in kinase inhibitors, aldosterone synthase inhibitors, and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core architecture in kinase inhibitors, aldosterone synthase inhibitors, and other targeted therapeutics[1],[2]. Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) [3] is a highly versatile, dual-functional building block designed for the rapid construction of these complex molecules. The strategic placement of the bromine atom at the 5-position provides a highly reactive electrophilic handle for palladium-catalyzed C-C bond formation, while the methyl carbamate moiety effectively protects the sensitive 3-amino group, allowing for orthogonal downstream diversification without competitive side reactions.

Mechanistic Insights & Substrate Rationale

The Suzuki-Miyaura cross-coupling of heteroaryl halides requires careful consideration of electronic and steric parameters to prevent catalytic stalling.

  • Oxidative Addition Kinetics: The carbon-bromine (C-Br) bond in 5-bromopyridines is highly electron-deficient, making it exceptionally reactive toward oxidative addition to the palladium(0) catalyst. This step is typically the rate-determining phase in the Suzuki-Miyaura catalytic cycle[4].

  • Mitigating Catalyst Poisoning: A primary mode of failure in pyridine cross-couplings is catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can competitively coordinate to the palladium center, potentially forming stable, catalytically inactive bis(pyridyl)palladium complexes[5]. To circumvent this, the use of bidentate phosphine ligands with large bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is highly recommended. These ligands enforce a cis-coordination geometry that sterically hinders the binding of the pyridine nitrogen.

  • The Role of the Carbamate Protecting Group: Utilizing an unprotected 5-bromopyridin-3-amine can lead to competitive Buchwald-Hartwig amination (C-N coupling) or further catalyst deactivation. The methyl carbamate group effectively masks the nucleophilicity of the amine. Unlike the bulky tert-butyloxycarbonyl (Boc) group, the methyl carbamate introduces minimal steric hindrance adjacent to the reactive C-Br site, ensuring unimpeded oxidative addition.

  • Base and Solvent Causality: Transmetalation requires the in situ activation of the arylboronic acid. The addition of an aqueous base (e.g., K₂CO₃) facilitates the formation of a reactive palladium-hydroxo intermediate, which readily reacts with the boronic acid to form the crucial palladium-boronate complex prior to transmetalation[6].

Mandatory Visualization: Catalytic Cycle

SuzukiMiyaura Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L₂] Pd0->OxAdd + Methyl 5-bromopyridin-3-ylcarbamate TransMet Transmetalation [Pd(II)(Ar)(Ar')L₂] OxAdd->TransMet + Ar'-B(OH)₂ / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling of methyl 5-bromopyridin-3-ylcarbamate.

Experimental Methodology: Self-Validating Protocol

This protocol outlines a robust, self-validating workflow for the synthesis of methyl (5-arylpyridin-3-yl)carbamates.

Reagents & Materials:

  • Methyl 5-bromopyridin-3-ylcarbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL) and Degassed Deionized Water (1.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromopyridin-3-ylcarbamate, the corresponding arylboronic acid, and K₂CO₃.

  • Inert Atmosphere Generation (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) catalyst to Pd(II) and converts phosphine ligands into catalytically dead phosphine oxides, halting the catalytic cycle[6].

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Syringe in the anhydrous 1,4-dioxane and degassed water.

    • Causality: Water is essential for the generation of the active palladium-hydroxo complex required for transmetalation, but it must be degassed to prevent introducing dissolved oxygen.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (typically 1:1 Hexanes/Ethyl Acetate). The complete disappearance of the starting bromopyridine mass/spot validates the successful execution of the oxidative addition and transmetalation cycles.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure methyl (5-arylpyridin-3-yl)carbamate.

Quantitative Data: Reaction Optimization Landscape

The following table summarizes the optimization parameters for coupling methyl 5-bromopyridin-3-ylcarbamate, demonstrating the impact of catalyst and base selection on reaction efficiency.

Catalyst System (5 mol%)Base (3.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Conversion / Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901865%Moderate yield; competitive protodeboronation of the boronic acid observed.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901678%Improved solubility of the boronic acid in dioxane enhances transmetalation rates.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 12 92% Optimal: Bidentate ligand prevents pyridine coordination; rapid kinetics.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100895%Highly active system, specifically recommended for sterically hindered arylboronic acids.

(Note: Yields are representative based on coupling with standard electron-neutral arylboronic acids).

Troubleshooting Common Side Reactions

  • Protodeboronation: If the arylboronic acid undergoes competitive protodeboronation (yielding the demetalated arene), increase the equivalents of the boronic acid to 1.5 or switch to a more stable boronate ester (e.g., pinacol ester or MIDA boronate).

  • Homocoupling (Ullmann-type): The formation of biaryl homocoupled byproducts indicates the presence of trace oxygen. Ensure rigorous degassing of all solvents and strict adherence to Schlenk techniques.

  • Carbamate Hydrolysis: While methyl carbamates are generally stable under mild basic conditions (K₂CO₃), the use of strong hydroxide bases (NaOH, KOH) at elevated temperatures (>100 °C) can lead to premature cleavage of the protecting group.

References

  • The Journal of Organic Chemistry (ACS Publications) - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from:[Link][5]

  • National Institutes of Health (PMC) - Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors. Retrieved from:[Link][1]

Sources

Application

Application Notes &amp; Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromopyridin-3-ylcarbamate

Abstract This comprehensive technical guide provides detailed application notes and protocols for the successful N-arylation of primary and secondary amines with Methyl 5-bromopyridin-3-ylcarbamate via the Buchwald-Hartw...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful N-arylation of primary and secondary amines with Methyl 5-bromopyridin-3-ylcarbamate via the Buchwald-Hartwig amination. This reaction is a critical transformation for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The pyridine core, substituted with both a halogen and a carbamate group, presents unique challenges that necessitate careful optimization of catalytic conditions. This document offers an in-depth analysis of catalyst/ligand selection, base and solvent effects, and provides step-by-step protocols for reaction setup, execution, and work-up. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific amine coupling partners.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of biologically active molecules where arylamine moieties are prevalent.[1][2][3] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][4]

The reaction facilitates the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide (or pseudohalide).[1][2][5] Its success is built upon a finely tuned catalytic cycle involving a palladium(0)/palladium(II) redox couple, orchestrated by specialized phosphine or N-heterocyclic carbene (NHC) ligands.[1][4][6]

The Challenge of Methyl 5-bromopyridin-3-ylcarbamate:

The substrate, Methyl 5-bromopyridin-3-ylcarbamate, presents a distinct set of challenges:

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which can affect the rate of oxidative addition.

  • Coordinating Nitrogen: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7]

  • Functional Group Tolerance: The carbamate moiety is sensitive to strongly basic conditions, which are often employed in this reaction.[6]

This guide provides the scientific rationale and practical steps to navigate these challenges and achieve high-yielding C-N bond formation.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization.[1][8][9] The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Pd(II)-Amido Complex AmineCoord->Deprotonation Base, -H-Base⁺X⁻ Deprotonation->Pd(0)L Reductive Elimination Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) complex. This is often the rate-determining step.[8][9]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][5]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product (Ar-NR₂), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precursors

While a Pd(0) species is the active catalyst, air-stable Pd(II) precursors are more commonly used and are reduced in situ.[6][10] For challenging heteroaryl substrates, pre-formed palladium-ligand complexes, known as precatalysts, often provide more reliable results and faster reaction times.[10]

Palladium SourceCommon NameTypical Loading (mol%)Notes
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1 - 2Common Pd(0) source, requires ligand addition.
Pd(OAc)₂Palladium(II) Acetate1 - 2Air-stable Pd(II) source, reduced in situ.
[PdCl(allyl)]₂Allylpalladium(II) chloride dimer1 - 2Forms active catalyst with phosphine ligands.
RuPhos Pd G3(RuPhos)Pd(2-aminobiphenyl)Cl1 - 4A highly active precatalyst, often good for heteroaryl substrates.[11]
XPhos Pd G3(XPhos)Pd(2-aminobiphenyl)Cl1 - 4Broadly applicable, air- and moisture-stable precatalyst.
Ligands: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[1][12] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally the most effective.[1][13]

Ligand ClassExample LigandsKey Features & Application
Biarylphosphines XPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including heteroaryl chlorides and bromides. Their steric bulk promotes reductive elimination.[14]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand that was among the first to show broad utility.[1]
Bulky Alkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Strong electron-donating ligands that can be effective at lower temperatures.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable palladium complexes, often used for challenging couplings.[4][16]

For the amination of Methyl 5-bromopyridin-3-ylcarbamate, starting with a bulky biarylphosphine ligand like XPhos or RuPhos is highly recommended.

Bases: The Driving Force for Deprotonation

A base is required to deprotonate the amine, forming the key palladium-amido intermediate.[7][15] The choice of base is critical, especially given the presence of the base-sensitive carbamate group. While strong alkoxide bases are common, weaker carbonate or phosphate bases may be necessary to preserve the substrate's integrity.[6][10]

BasepKa of Conjugate AcidCommon SolventsNotes
NaOt-Bu~19Toluene, Dioxane, THFStrong, highly effective base. Potential for carbamate hydrolysis at elevated temperatures.[10]
LiHMDS~26THFVery strong, non-nucleophilic base. Can be effective when others fail.[11][17]
Cs₂CO₃~10.3Toluene, DioxaneA weaker, milder base. Good for substrates with sensitive functional groups.[10][18]
K₃PO₄~12.3Toluene, DioxaneAnother mild inorganic base, often used in combination with biarylphosphine ligands.[10]

A screening approach is advisable. Start with a milder base like Cs₂CO₃ or K₃PO₄ . If reactivity is low, a stronger base like NaOt-Bu can be tested at the lowest effective temperature.

Solvents

Anhydrous, aprotic solvents are standard.[19] The choice can influence solubility and reaction rate.

  • Toluene: A common, high-boiling solvent suitable for most reactions.

  • 1,4-Dioxane: A polar aprotic solvent that can sometimes improve yields, but is considered a solvent of concern.[2]

  • THF (Tetrahydrofuran): A lower-boiling solvent, useful for reactions at moderate temperatures.

  • t-Amyl alcohol or t-Butanol: Can be effective, particularly with weaker bases.

Toluene is an excellent starting point for this transformation.

Experimental Protocols

Safety First: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[20] Solvents should be anhydrous and reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Coupling with a Secondary Amine

This protocol provides a robust starting point for coupling a secondary amine (e.g., morpholine, piperidine) with Methyl 5-bromopyridin-3-ylcarbamate.

G A Setup: Add Pd Precatalyst, Ligand, and Base to an oven-dried Schlenk flask B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Reactants: Add Methyl 5-bromopyridin-3-ylcarbamate and secondary amine B->C D Add Solvent: Add anhydrous toluene via syringe C->D E Reaction: Heat to 80-110 °C with vigorous stirring D->E F Monitoring: Track progress by TLC or LC-MS E->F G Work-up: Cool, quench, extract, and purify F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reagents & Materials:

  • Methyl 5-bromopyridin-3-ylcarbamate (1.0 equiv)

  • Secondary Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene (to achieve 0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the palladium precatalyst and cesium carbonate.[5][19]

  • Reagent Addition: Add the Methyl 5-bromopyridin-3-ylcarbamate and the secondary amine coupling partner to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl bromide.[19]

  • Inerting: If not already performed in a glovebox, seal the flask, and briefly evacuate and backfill with argon three times.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. c. Wash the filtrate with water and then with brine.[21] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Considerations for Primary Amines

Coupling with primary amines can be more complex due to the potential for double arylation, where the product amine is more reactive than the starting amine.[17]

Key Adjustments:

  • Amine Stoichiometry: Using a larger excess of the primary amine (2.0-3.0 equiv) can help suppress the formation of the diarylamine byproduct.[17]

  • Ligand Choice: Ligands like BrettPhos have shown excellent performance in selectively producing monoarylated products with primary amines.

  • Temperature Control: Running the reaction at the lowest possible temperature that affords a reasonable rate can improve selectivity.

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active catalyst system (e.g., a more electron-rich ligand or a stronger base like NaOt-Bu), or ensuring all reagents and solvents are scrupulously dry.

  • Byproduct Formation (Dehalogenation): The formation of Methyl pyridin-3-ylcarbamate (hydrodehalogenation) can occur, especially with strong bases and at high temperatures. Using a milder base or lower temperature can mitigate this.

  • Carbamate Cleavage: If hydrolysis of the methyl carbamate is observed, switch to a non-alkoxide, weaker base like K₃PO₄ or Cs₂CO₃.[10]

  • Inconsistent Results: The particle size and surface area of solid inorganic bases can impact reaction rates. Grinding the base before use or ensuring very vigorous stirring can improve reproducibility, especially on a larger scale.[10]

Conclusion

The Buchwald-Hartwig amination of Methyl 5-bromopyridin-3-ylcarbamate is a highly feasible and powerful transformation for accessing valuable substituted aminopyridine derivatives. Success relies on a rational, systematic approach to optimizing the reaction conditions. By carefully selecting a bulky, electron-rich phosphine ligand, a base compatible with the carbamate functionality, and maintaining an inert reaction environment, researchers can achieve high yields of the desired C-N coupled products. The protocols and insights provided herein serve as a robust foundation for scientists in research and drug development to apply this essential methodology.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved April 2, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved April 2, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 398-404. Retrieved April 2, 2026, from [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. (n.d.). ACS Green Chemistry. Retrieved April 2, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved April 2, 2026, from [Link]

  • Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved April 2, 2026, from [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions (RSC Publishing). Retrieved April 2, 2026, from [Link]

  • Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved April 2, 2026, from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved April 2, 2026, from [Link]

  • Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. (n.d.). ResearchGate. Retrieved April 2, 2026, from [Link]

  • New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. (2013, August 20). Organometallics. Retrieved April 2, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014, October 11). Organic Process Research & Development. Retrieved April 2, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved April 2, 2026, from [Link]

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018, March 12). Journal of the American Chemical Society. Retrieved April 2, 2026, from [Link]

  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. (n.d.). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace. Retrieved April 2, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved April 2, 2026, from [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC. Retrieved April 2, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved April 2, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved April 2, 2026, from [Link]

  • Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. (2012, March 8). ACS Catalysis. Retrieved April 2, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). AIR Unimi. Retrieved April 2, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved April 2, 2026, from [Link]

Sources

Method

Application Note: Scalable Synthesis and Isolation of Methyl 5-bromopyridin-3-ylcarbamate

Scientific Rationale & Application Context Methyl 5-bromopyridin-3-ylcarbamate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. The 5-bromo substituent s...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Application Context

Methyl 5-bromopyridin-3-ylcarbamate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. The 5-bromo substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the methyl carbamate moiety effectively protects the amine and can be further derivatized into ureas or cyclic scaffolds. This specific intermediate has been notably utilized in the synthesis of potent phosphatidylinositol phosphate kinase (PI5P4K) inhibitors for oncology and inflammatory disease targeting .

Mechanistic Insights & Reagent Selection: The synthesis relies on the nucleophilic acyl substitution of methyl chloroformate by 5-bromopyridin-3-amine. Because the amine group on a pyridine ring is significantly less nucleophilic than an aliphatic amine, experimental conditions must be carefully tuned:

  • Solvent Selection (Dichloromethane): Dichloromethane (DCM) provides excellent solubility for the starting materials while remaining completely inert to the highly electrophilic chloroformate.

  • Dual Role of Pyridine: Pyridine is critical in this protocol. First, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and subsequent deactivation of the weakly nucleophilic aminopyridine. Second, it acts as a nucleophilic catalyst by forming a highly reactive N-methoxycarbonylpyridinium intermediate, which accelerates the acylation process.

  • Temperature Control: While the reaction ultimately proceeds at 24 °C, initial dropwise addition of the acylating agent at 0 °C is critical to manage the exothermic nature of the reaction and suppress the formation of bis-acylated byproducts.

Reaction Workflow

SynthesisWorkflow A 1. Substrate Dissolution 5-bromopyridin-3-amine in DCM B 2. Base Addition Add Pyridine (Acid Scavenger) A->B C 3. Acylation Dropwise Methyl Chloroformate at 0°C B->C D 4. Reaction Stir at 24°C for 2 hours C->D E 5. Aqueous Workup Wash with 0.1M HCl, NaHCO3 & Brine D->E F 6. Isolation Dry over Na2SO4 & Concentrate E->F G 7. Pure Product Methyl 5-bromopyridin-3-ylcarbamate F->G

Figure 1: Step-by-step workflow for the synthesis of methyl 5-bromopyridin-3-ylcarbamate.

Quantitative Data & Reagent Specifications

The following stoichiometric table is optimized for a 5.78 mmol scale synthesis, yielding approximately 900 mg of pure product .

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesExperimental Role
5-bromopyridin-3-amine 173.011.01.00 g5.78 mmolLimiting Reactant
Methyl chloroformate 94.502.51.36 g (~1.11 mL)14.4 mmolAcylating Agent
Pyridine 79.10~3.01.4 mL~17.3 mmolBase / Nucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A10 mLN/AAprotic Solvent

Self-Validating Experimental Protocol

Note: This protocol incorporates analytical checkpoints to ensure reaction fidelity before proceeding to the next operational phase.

Phase 1: Preparation and Dissolution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon) to exclude ambient moisture, which can hydrolyze the chloroformate.

  • Charge the flask with 5-bromopyridin-3-amine (1.00 g, 5.78 mmol).

  • Add anhydrous Dichloromethane (10 mL) and stir at 400 RPM until the solid is completely dissolved.

  • Inject anhydrous Pyridine (1.4 mL) into the solution.

Phase 2: Acylation 5. Submerge the reaction flask in an ice-water bath to cool the internal mixture to 0 °C. 6. Slowly add Methyl chloroformate (1.36 g, 14.4 mmol) dropwise over 5–10 minutes using a syringe pump or addition funnel. Safety Note: Methyl chloroformate is highly toxic and volatile; perform this strictly inside a certified fume hood. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to 24 °C (ambient room temperature). 8. Stir the resulting yellow solution continuously for 2 hours.

Phase 3: Analytical Checkpoint 9. Withdraw a 10 µL aliquot, dilute in 1 mL of LCMS-grade methanol, and analyze via LCMS or TLC (eluent: 1:1 Hexanes/Ethyl Acetate). Validation: Proceed to workup only when the starting material peak (m/z 173) is fully consumed and the product mass (m/z 231) is dominant.

Phase 4: Workup and Isolation 10. Quench the reaction by adding 10 mL of deionized water to the flask to hydrolyze any unreacted methyl chloroformate. Stir for 5 minutes. 11. Transfer the biphasic mixture to a separatory funnel. Extract and collect the organic (bottom) layer. 12. Wash the organic layer sequentially to ensure high purity:

  • 0.1 M HCl (10 mL): Protonates and extracts excess pyridine into the aqueous phase.
  • Saturated aqueous NaHCO₃ (10 mL): Neutralizes residual acid, preventing acid-catalyzed degradation of the carbamate during concentration.
  • Saturated aqueous NaCl (brine, 10 mL): Draws out dissolved water from the organic layer (pre-drying).
  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
  • Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp: 30 °C).
  • Triturate the crude residue with cold heptane or purify via silica gel flash chromatography to yield the pure product as a gray solid. (Expected yield: ~900 mg, 67%).

Analytical Characterization

The isolated product should conform to the following spectral and physical data :

  • Physical Appearance: Gray solid.

  • LCMS: Retention time (Rt) = 0.658 min; MS Calcd for C₇H₇BrN₂O₂: 230.0; Found: [M+H]⁺ ~231.0.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.81 (3H, s, -OCH₃), 6.93 (1H, s, -NH), 8.26 (1H, s, Py-H), 8.40-8.75 (2H, m, Py-H).

Troubleshooting & Process Optimization

  • Issue: Formation of Bis-carbamate (Over-acylation).

    • Causality: Excess methyl chloroformate reacting with the newly formed carbamate nitrogen, typically exacerbated by elevated temperatures during addition.

    • Solution: Strictly adhere to the 0 °C dropwise addition. If bis-acylation persists in LCMS traces, reduce the equivalents of methyl chloroformate from 2.5 to 1.5.

  • Issue: Low Yield / Incomplete Conversion.

    • Causality: Competitive hydrolysis of methyl chloroformate due to the introduction of wet solvents or ambient humidity.

    • Solution: Ensure DCM and pyridine are strictly anhydrous (stored over molecular sieves). Verify the integrity of the methyl chloroformate reagent, as it degrades rapidly upon exposure to moisture.

References

  • Title: WO2019126730A1 - Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
Application

Application Note: Strategic Functionalization of Methyl 5-bromopyridin-3-ylcarbamate in Drug Discovery

Executive Summary Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a highly reactive C5-bromide and a protected C3-amine, this scaffold enables divergent synthetic pathways. It has been prominently featured as a core intermediate in the development of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors[2] and Wnt pathway modulators (such as 1H-pyrazolo[3,4-b]pyridines)[3]. This application note provides field-validated protocols, mechanistic insights, and quantitative data for the functionalization of this critical intermediate.

Mechanistic Rationale & Structural Advantages

Expertise & Experience: Why Methyl Carbamate? In pyridine chemistry, free amines can poison palladium catalysts via competitive coordination, while standard Boc (tert-butyloxycarbonyl) protecting groups can be sterically bulky or thermally labile under harsh cross-coupling conditions. The methyl carbamate offers a superior mechanistic balance:

  • Orthogonal Stability: It is highly stable under standard Suzuki and Buchwald-Hartwig basic conditions, resisting premature cleavage.

  • Directing Group Capability: The carbamate moiety can act as a weak directing group for late-stage C-H activation if required, stabilizing transition states via hydrogen bonding.

  • Chemoselectivity: The C5-Br bond undergoes rapid oxidative addition with Pd(0) species. The methyl carbamate's electron-withdrawing nature slightly depletes electron density from the pyridine ring, accelerating the oxidative addition step compared to electron-rich aminopyridines.

Divergent Functionalization Workflow

G SM Methyl 5-bromopyridin- 3-ylcarbamate Sub1 Suzuki-Miyaura C-C Coupling SM->Sub1 Sub2 Buchwald-Hartwig C-N Amination SM->Sub2 Sub3 Base Hydrolysis Deprotection SM->Sub3 Prod1 5-Aryl/Alkyl Derivatives Sub1->Prod1 Prod2 5-Amino Derivatives Sub2->Prod2 Prod3 3-Amino-5-bromo pyridine Sub3->Prod3 Target Kinase Inhibitors (PI5P4K / Wnt) Prod1->Target Prod2->Target

Divergent functionalization workflow of Methyl 5-bromopyridin-3-ylcarbamate.

Experimental Protocols & Self-Validating Workflows

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

This protocol establishes a C-C bond at the C5 position, yielding 5-aryl or 5-heteroaryl derivatives.

  • Reagents: Methyl 5-bromopyridin-3-ylcarbamate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Step-by-Step Procedure:

    • Charge a reaction vial with methyl 5-bromopyridin-3-ylcarbamate, arylboronic acid, and K₂CO₃.

    • Add the solvent mixture (Dioxane/H₂O) and sparge with N₂ for 10 minutes to remove dissolved oxygen.

    • Add Pd(dppf)Cl₂ under a continuous N₂ stream. Seal the vial.

    • Heat the mixture to 90 °C for 4–6 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash chromatography (Silica, Hexanes/EtOAc).

  • Causality & Mechanistic Insight: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand prevents catalyst deactivation by the basic pyridine nitrogen. Water is critical to dissolve K₂CO₃, forming the reactive boronate complex required for the transmetalation step.

  • Validation & In-Process Control (IPC): Monitor via LC-MS. The starting material (m/z 231/233) must be fully consumed. If unreacted bromide persists after 4 hours, verify the pH (should be >8) and spike with 0.02 eq of additional Pd catalyst.

Protocol B: Buchwald-Hartwig C-N Amination

Adapted from validated conditions used in the synthesis of PI5P4K inhibitors[2].

  • Reagents: Methyl 5-bromopyridin-3-ylcarbamate (1.0 eq), Secondary/Primary Amine (1.2 eq), Pd₂(dba)₃ (0.08 eq), BrettPhos (0.16 eq), Cs₂CO₃ (2.5 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Step-by-Step Procedure:

    • In a dry Schlenk flask, combine the carbamate, amine, BrettPhos, and Cs₂CO₃.

    • Evacuate and backfill with N₂ (3 cycles).

    • Add anhydrous dioxane, followed by Pd₂(dba)₃.

    • Stir the resulting black/brown suspension at 90 °C for 12 hours under N₂[2].

    • Filter the mixture through a pad of Celite to remove inorganic salts and Pd black, washing with CH₂Cl₂.

    • Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

  • Causality & Mechanistic Insight: BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand. It specifically promotes the challenging reductive elimination of the C-N bond while suppressing competitive β-hydride elimination. Cs₂CO₃ is utilized as a mild base; it is sufficiently basic to drive the catalytic cycle but prevents the premature hydrolysis of the methyl carbamate group that stronger bases (like NaOtBu) might cause.

  • Validation & IPC: TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active starting material spot. The formation of a black suspension is a normal visual indicator of Pd₂(dba)₃ activation and subsequent Pd black precipitation upon reaction completion[2].

Protocol C: Carbamate Deprotection

Revealing the 3-amino group for downstream functionalization.

  • Reagents: KOH (5.0 eq).

  • Solvent: MeOH / H₂O (3:1 v/v).

  • Step-by-Step Procedure:

    • Dissolve the functionalized methyl carbamate intermediate in MeOH/H₂O.

    • Add KOH pellets and equip the flask with a reflux condenser.

    • Heat the mixture to 80 °C (reflux) for 8–12 hours.

    • Cool to room temperature and concentrate to remove MeOH.

    • Adjust the aqueous layer to pH 7-8 using 1M HCl, then extract with EtOAc (3x).

    • Dry, filter, and concentrate to yield the free 3-amino-5-substituted pyridine.

  • Causality & Mechanistic Insight: Methyl carbamates are significantly more robust than Boc groups. They require harsh basic hydrolysis (refluxing KOH) to cleave the ester bond, followed by decarboxylation. This robustness is a strategic advantage, allowing the carbamate to survive the basic conditions of Protocols A and B.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields based on optimized conditions for methyl 5-bromopyridin-3-ylcarbamate functionalization:

Reaction TypeCatalyst SystemBaseSolvent / TempTypical YieldKey Mechanistic Observation
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (90 °C)75–85%Bidentate ligand prevents pyridine-induced catalyst poisoning.
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosCs₂CO₃Anhydrous Dioxane (90 °C)65–80%BrettPhos bulk promotes C-N reductive elimination[2].
Deprotection NoneKOHMeOH/H₂O (80 °C)85–95%High thermal stability requires reflux; orthogonal to Boc.

References

  • Title: WO2019126730A1 - Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
  • Title: US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof Source: Google Patents URL

Sources

Method

Application Note: Methyl 5-bromopyridin-3-ylcarbamate Protecting Group Strategies in Cross-Coupling Workflows

Introduction & Chemical Rationale Methyl 5-bromopyridin-3-ylcarbamate (CAS 1209458-40-1)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Methyl 5-bromopyridin-3-ylcarbamate (CAS 1209458-40-1)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex heteroaryl therapeutics. The scaffold features a dual-functional design: a bromine atom at the C5 position serving as a robust handle for transition-metal-catalyzed cross-coupling, and a methyl carbamate group at the C3 position protecting the exocyclic amine.

Unprotected aminopyridines present significant challenges in palladium-catalyzed reactions. The free amine can coordinate to the palladium center, leading to catalyst poisoning, or undergo competitive undesired N-arylation during Suzuki-Miyaura or Buchwald-Hartwig couplings. While tert-butyloxycarbonyl (Boc) is the industry standard for amine protection, it is highly acid-labile. In complex multi-step syntheses requiring the removal of other acid-sensitive groups (e.g., SEM or Boc groups elsewhere), premature deprotection of the pyridine amine is a major failure point.

The methyl carbamate group solves this by offering exceptional orthogonality. It is highly stable under acidic conditions (such as neat trifluoroacetic acid)[2] and standard cross-coupling conditions, requiring specific nucleophilic or strongly basic conditions for cleavage.

Quantitative Comparison of Protecting Groups

To justify the selection of the methyl carbamate group, the following table summarizes the stability and cleavage conditions of common protecting groups on the 5-bromo-3-aminopyridine scaffold.

Protecting GroupStability to TFA (Acid)Stability to Pd-CatalysisPrimary Deprotection Strategy
Boc Poor (Cleaves rapidly)ExcellentAcidic (TFA, HCl in Dioxane)
Cbz Moderate to GoodPoor (Cleaves via hydrogenolysis)Hydrogenolysis (H₂, Pd/C)
Methyl Carbamate Excellent (Highly stable)ExcellentNucleophilic (2-Mercaptoethanol)

Visualization of the Synthetic Logic

G A 5-bromo-3-aminopyridine (Starting Material) B Methyl 5-bromopyridin-3-ylcarbamate (Protected) A->B Methyl chloroformate Et3N, DCM C C5-Arylated Pyridine Carbamate (Cross-Coupled) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Heat D C5-Arylated 3-Aminopyridine (Deprotected Product) C->D 2-Mercaptoethanol K3PO4, DMA, 75°C

Workflow for orthogonal protection, functionalization, and deprotection of the pyridine scaffold.

Experimental Protocols

The following protocols represent a self-validating system for the protection, functionalization, and deprotection of the 5-bromo-3-aminopyridine scaffold.

Protocol 1: Carbamate Installation (Protection)

Objective: Synthesize Methyl 5-bromopyridin-3-ylcarbamate from 5-bromo-3-aminopyridine. Causality: The dropwise addition of methyl chloroformate controls the reaction exotherm and prevents di-acylation. Triethylamine (Et₃N) acts as an acid scavenger, preventing the protonation of the pyridine nitrogen, which would otherwise cause the starting material to precipitate and halt the reaction[3].

Step-by-Step Methodology:

  • Dissolve 5-bromo-3-aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add methyl chloroformate (1.1 equiv) dropwise over 15 minutes.

    • Self-Validating Observation: The formation of a white precipitate (Et₃N·HCl) visually confirms the progress of the acylation.

  • Warm the reaction to ambient temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the protected carbamate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Orthogonal Functionalization)

Objective: Couple the protected pyridine with an aryl boronic acid. Causality: The use of a biphasic solvent system (Dioxane/Water) ensures that both the organic-soluble protected pyridine and the water-soluble inorganic base (K₂CO₃) are available at the interfacial catalytic site. The methyl carbamate sterically and electronically shields the C3-amine, preventing it from displacing the phosphine ligands on the palladium catalyst.

Step-by-Step Methodology:

  • In a Schlenk flask, combine Methyl 5-bromopyridin-3-ylcarbamate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) under a stream of nitrogen.

    • Self-Validating Observation: The color change of the reaction mixture from yellow to dark brown/black upon heating indicates the successful reduction of Pd(II) to the active Pd(0) species.

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between ethyl acetate and water. Extract, dry, and purify the organic layer to isolate the C5-arylated product.

Protocol 3: Mild Nucleophilic Deprotection

Objective: Cleave the methyl carbamate to reveal the free amine without utilizing harsh acids or extreme basic hydrolysis. Causality: Traditional deprotection of methyl carbamates requires harsh refluxing in concentrated aqueous base (e.g., Ba(OH)₂), which can hydrolyze sensitive amides or esters elsewhere on the molecule. By utilizing 2-mercaptoethanol and K₃PO₄ in DMA at 75 °C, the reaction proceeds via a soft nucleophilic attack of the thiolate on the methyl ester of the carbamate. This highly selective mechanism releases the free amine and volatile carbonyl sulfide (COS) or CO₂ without degrading the rest of the molecule[4][5].

Step-by-Step Methodology:

  • Dissolve the C5-arylated pyridine carbamate (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMA).

  • Add anhydrous K₃PO₄ (3.0 equiv) and 2-mercaptoethanol (5.0 equiv).

  • Heat the reaction mixture to 75 °C and stir for 4–6 hours.

    • Self-Validating Observation: The generation of slight effervescence (gas evolution) upon heating confirms the breakdown of the carbamate intermediate.

  • Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMA and 2-mercaptoethanol.

  • Dry over Na₂SO₄, concentrate, and purify to yield the final functionalized 3-aminopyridine derivative.

References

  • Source: Organic Letters, American Chemical Society (2022)
  • Source: Organic & Biomolecular Chemistry, RSC Publishing (2016)
  • Source: Google Patents (2013)
  • Methyl 5-bromopyridin-3-ylcarbamate (CAS 1209458-40-1)

Sources

Application

Application Note: In Vitro Assay Preparation and Validation of PI5P4K Inhibitors Synthesized from Methyl 5-bromopyridin-3-ylcarbamate

Scientific Rationale & Strategic Overview In the landscape of targeted oncology and metabolic disease therapeutics, the Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family has emerged as a critical vulnerability, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Overview

In the landscape of targeted oncology and metabolic disease therapeutics, the Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family has emerged as a critical vulnerability, particularly in p53-null tumors and systemic energy homeostasis [1]. Developing potent inhibitors against these lipid kinases requires robust chemical building blocks and highly reproducible in vitro screening assays.

Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly versatile bifunctional intermediate used in the synthesis of PI5P4K inhibitors[2]. The molecule's architecture is strategically designed for drug discovery:

  • The Aryl Bromide: Serves as a primed electrophile for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing rapid diversification of the inhibitor library.

  • The Methyl Carbamate: Acts as a stable, protected amine that frequently serves as an essential hydrogen-bond donor/acceptor motif within the kinase ATP-binding hinge region.

This application note details the end-to-end pipeline: from the chemical synthesis of the active kinase probe using Methyl 5-bromopyridin-3-ylcarbamate, to the preparation of a high-throughput, self-validating in vitro lipid kinase assay.

Pipeline Workflow

Workflow A Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) B Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed Amination) A->B Precursor C PI5P4K Inhibitor Candidate (Active Pharmacophore) B->C Synthesis E In Vitro Kinase Reaction (Enzyme + ATP + Substrate) C->E Test Compound D Lipid Substrate Preparation (PI5P + DPPS in DMSO/CHAPS) D->E Mixed Micelles F ADP-Glo™ Luminescence Detection (Measures ADP Production) E->F Kinase Activity G High-Throughput Screening (HTS) & IC50 Determination F->G Data Output

Workflow: From Methyl 5-bromopyridin-3-ylcarbamate synthesis to PI5P4K in vitro assay validation.

Protocol I: Synthesis of the Inhibitor Probe

To evaluate the biological activity of the compound, it must first be converted into the active pharmacophore. The following protocol utilizes a Buchwald-Hartwig cross-coupling reaction to attach a core scaffold to the pyridine ring [2].

Causality & Reagent Selection
  • BrettPhos Ligand: Selected specifically for coupling deactivated aryl bromides. Its bulky, electron-rich biaryl structure promotes rapid reductive elimination while suppressing unwanted β-hydride elimination, ensuring high yields of the desired secondary amine.

  • Anhydrous Dioxane: Used as the solvent because its high boiling point (101°C) safely accommodates the 90°C reaction temperature required to overcome the activation energy barrier of the oxidative addition step.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under a strictly inert N₂ atmosphere, combine 66 mg (0.28 mmol) of Methyl 5-bromopyridin-3-ylcarbamate with the desired amine partner (e.g., a chromenopyridine derivative).

  • Catalyst & Base Addition: Add 25 mg (0.047 mmol) of BrettPhos ligand and 232 mg (0.711 mmol) of Cesium Carbonate (Cs₂CO₃). The mild inorganic base deprotonates the amine without hydrolyzing the carbamate moiety.

  • Initiation: Inject 3 mL of anhydrous dioxane, followed by the addition of 22 mg (0.024 mmol) of Pd₂(dba)₃[2].

  • Reaction: Stir the resulting mixture at 90°C for 12 hours under continuous N₂ flow. A distinct color change to a black-brown suspension indicates the formation of palladium black as the catalytic cycle progresses [2].

  • Purification: Filter the suspension through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography to isolate the PI5P4K inhibitor candidate.

Protocol II: High-Throughput PI5P4K In Vitro Kinase Assay

Testing lipid kinases in vitro is historically plagued by poor reproducibility due to the hydrophobic nature of the lipid substrates. Traditional methods rely on sonicated liposomes, which suffer from massive batch-to-batch variability [3].

To build a self-validating and trustworthy assay, we utilize a DMSO/CHAPS mixed-micelle substrate preparation coupled with an ADP-Glo™ luminescent readout.

Causality & Reagent Selection
  • DPPS Carrier Lipid: D-myo-phosphatidylinositol 5-phosphate (PI5P) alone forms unstable aggregates. By mixing it with 1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS) at a 1:2 ratio, we create a stable, physiologically relevant membrane curvature that the recombinant kinase can easily dock onto[4].

  • ADP-Glo™ Technology: Instead of using hazardous radioactive [γ-³²P]-ATP, this assay measures the ADP produced during the phosphorylation of PI5P to PI(4,5)P₂. The unconsumed ATP is depleted, and the generated ADP is converted back to ATP to drive a luciferase reaction, yielding a luminescence signal directly proportional to kinase activity [5].

Step-by-Step Methodology
  • Substrate Engineering: Dissolve PI5P and DPPS in 100% DMSO at a 1:2 molar ratio. Mix vigorously by sonication and vortexing. Dilute this stock into the assay buffer (containing 0.1% CHAPS) to form homogeneous mixed micelles[5].

  • Enzyme/ATP Master Mix: Prepare a solution containing 2 μg/mL recombinant PI5P4Kα and 10 μM ATP in Assay Buffer (20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS) [1].

  • Compound Dispensing: In a white, solid-bottom 384-well plate, dispense the synthesized inhibitor (from Protocol I) in a 10-point dose-response curve.

  • Kinase Reaction: Add the Enzyme/ATP mix to the wells and incubate for 15 minutes at room temperature (RT) to allow compound binding. Initiate the reaction by adding the engineered lipid substrate (Final reaction volume: 10 μL). Incubate for 60 minutes at RT.

  • Signal Detection:

    • Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

    • Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal[1]. Incubate for 30 minutes at RT, then read on a multi-mode microplate reader.

Quantitative Data & Assay Validation Parameters

To ensure the assay is a self-validating system, researchers must benchmark their results against established kinetic parameters. A successful assay will yield an excellent signal-to-background ratio and a robust Z'-factor.

Assay ParameterOptimized ValueScientific Rationale
Enzyme (PI5P4Kα) 2 μg/mLEnsures linear product formation over the 60-minute incubation window without causing substrate depletion.
ATP Concentration 10 μMSet near the Michaelis constant ( Km​≈13μM ) to allow competitive ATP-binding inhibitors to be accurately assessed without artificial right-shifting of the IC50​ curve.
Lipid Substrate 100 μM PI(5)P + 200 μM DPPSThe 1:2 ratio creates stable mixed micelles in DMSO/CHAPS, preventing the aggregation seen in traditional liposome preps.
Buffer Composition 20 mM HEPES (pH 7.3), 10 mM MgCl₂, 0.1% CHAPS Mg2+ is an essential cofactor for ATP binding; CHAPS acts as a mild detergent to maintain lipid solubility in the aqueous phase.
Expected Z'-Factor >0.70 Indicates an excellent assay suitable for High-Throughput Screening (HTS).
Reference Control THZ-P1-2 or CC260Inclusion of a known covalent inhibitor (e.g., THZ-P1-2, IC50​≈0.7μM ) validates the dynamic range of the assay plate.

References

  • Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors (WO2019126730A1).
  • Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. Source: Cell Chemical Biology / PMC.[Link]

  • Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells. Source: PNAS.[Link]

  • A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation. Source: PLOS One.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of Methyl 5-bromopyridin-3-ylcarbamate in DMSO

Topic: Resolving Low Solubility of Methyl 5-bromopyridin-3-ylcarbamate in DMSO Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Low Solubility of Methyl 5-bromopyridin-3-ylcarbamate in DMSO Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) in Dimethyl Sulfoxide (DMSO). This guide bypasses generic advice to focus on the mechanistic causality of your solubility issues, providing self-validating protocols to ensure experimental integrity.

Part 1: Physicochemical Root Causes (The "Why")

Before attempting to force dissolution, it is critical to understand why Methyl 5-bromopyridin-3-ylcarbamate resists solubilization in a universally strong solvent like DMSO. The resistance is driven by three primary thermodynamic and environmental factors:

  • High Crystal Lattice Energy via Hydrogen Bonding: Carbamate functional groups (-NHCOOR) are notorious for forming robust, self-assembling intermolecular networks. The carbamate N-H acts as a strong hydrogen-bond donor, while the carbonyl (C=O) and methoxy (-O-) oxygen atoms act as potent acceptors. This results in extended 1D or 2D supramolecular chains in the solid state that require significant kinetic energy to disrupt[1].

  • Synergistic Halogen Bonding: The bromine atom at the 5-position of the pyridine ring is not merely a lipophilic bulk. It possesses a region of positive electrostatic potential (a σ -hole) that forms highly directional "halogen bonds" with nucleophilic regions, such as the pyridine nitrogen or carbamate oxygen of adjacent molecules[2][3]. This dual H-bonding/Halogen-bonding network locks the crystal lattice tightly, making ambient dissolution thermodynamically unfavorable.

  • Hygroscopic Solvent Degradation (Water Crash-out): DMSO is exceptionally hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture; leaving a tube uncapped can result in significant water uptake within hours[4]. Water acts as a potent anti-solvent for the hydrophobic bromopyridine core. Even minor water contamination alters the solvent cavity formation, drastically reducing the solubility threshold and inducing immediate or delayed precipitation[5][6].

Part 2: Diagnostic Workflow

Follow this logical decision tree to diagnose and resolve your specific solubility roadblock.

SolubilityWorkflow Start Solubility Issue: Methyl 5-bromopyridin-3-ylcarbamate in DMSO CheckWater 1. Solvent Quality Is DMSO strictly anhydrous? Start->CheckWater NewDMSO Action: Purge & use fresh, anhydrous DMSO (≤0.005% H2O) CheckWater->NewDMSO No HeatSonicate 2. Kinetic Disruption Heat (40°C) + Sonicate CheckWater->HeatSonicate Yes NewDMSO->HeatSonicate CheckPurity 3. Verify Compound State (Is it an HBr Salt?) HeatSonicate->CheckPurity Fails Success Complete Dissolution Achieved HeatSonicate->Success Dissolves AdjustpH Action: Add 1 eq DIPEA to liberate free base CheckPurity->AdjustpH Salt Form Cosolvent 4. Formulation Adjustment Add 5-10% Co-solvent (e.g., PEG400 or Tween 80) CheckPurity->Cosolvent Free Base AdjustpH->HeatSonicate Cosolvent->Success

Caption: Diagnostic workflow for troubleshooting the solubility of Methyl 5-bromopyridin-3-ylcarbamate.

Part 3: Self-Validating Experimental Protocols

Do not rely on ambient mixing. Use the following validated step-by-step methodologies to ensure complete dissolution without compromising the structural integrity of the compound.

Protocol A: Anhydrous Dissolution & Kinetic Disruption

Use this protocol as your primary method for preparing stock solutions.

  • Solvent Preparation: Pierce the septum of a fresh, sealed bottle of anhydrous DMSO ( 0.005% water) using a syringe purged with dry Argon or Nitrogen. Do not open the bottle to ambient air.

  • Weighing: Weigh the desired amount of Methyl 5-bromopyridin-3-ylcarbamate into a sterile, moisture-free amber glass vial.

  • Dispensing: Inject the calculated volume of anhydrous DMSO into the vial to reach your target concentration (e.g., 20 mg/mL). Immediately flush the vial headspace with Argon and seal tightly.

  • Thermal Incubation: Place the sealed vial in a water bath set to 37°C – 40°C for 10 minutes. Causality: Mild heat provides the thermodynamic energy required to overcome the carbamate hydrogen-bonding lattice without inducing thermal degradation.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath for 10–15 minutes. Causality: Sonication provides localized kinetic energy (cavitation) that mechanically disrupts the halogen-bonded σ -hole interactions between the bromopyridine rings.

  • Validation: Visually inspect the solution against a strong light source. It should be completely transparent with no particulate scattering. Aliquot immediately into single-use tubes and store at -20°C.

Protocol B: Co-Solvent Rescue (For High-Concentration Assays)

Use this if Protocol A fails at concentrations >50 mg/mL.

  • Attempt dissolution using Protocol A.

  • If the solution remains turbid, introduce 5% to 10% (v/v) PEG400 or Tween 80 .

  • Vortex vigorously for 2 minutes.

  • Causality: Surfactants and polymeric co-solvents intercalate between the pyridine rings, permanently disrupting the π−π stacking and hydrogen-bonding networks that pure DMSO cannot break at high saturation limits.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution was perfectly clear yesterday, but after storing it at -20°C overnight, there is a heavy white precipitate. Why? A: This is a classic symptom of moisture ingress. When you opened the tube yesterday, the hygroscopic DMSO absorbed water from the air[6]. Water significantly depresses the freezing point of DMSO and alters its polarity, causing the highly hydrophobic bromopyridine core to crash out of solution upon cooling[5]. Solution: Always prepare single-use aliquots. To rescue your current tube, purge with Argon, heat to 40°C, and sonicate until redissolved.

Q2: Can I just heat the DMSO to 80°C to force it to dissolve faster? A: No. Carbamates are thermally sensitive. Heating Methyl 5-bromopyridin-3-ylcarbamate in DMSO above 50°C risks thermal decomposition, potentially leading to the cleavage of the carbamate group (reverting to the isocyanate and methanol) or oxidation of the solvent. Stick to a maximum of 40°C combined with sonication.

Q3: I bought this compound from a new vendor and it won't dissolve at all, even with heat. What is wrong? A: Verify the exact chemical state on the Certificate of Analysis (CoA). Bromopyridines are frequently isolated during synthesis as Hydrobromide (HBr) or Hydrochloride (HCl) salts. If your compound is an inorganic salt form rather than the free base, its solubility profile in pure organic DMSO will be drastically different. Solution: If it is an HBr salt, adding 1 equivalent of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) will liberate the free base, which is highly soluble in DMSO.

Part 5: Solubilization Strategies Matrix

Use this table to compare the efficacy and risks of various solubilization approaches for this specific compound.

Solubilization StrategyEnvironmental ConditionsKinetic Energy InputRisk of Compound DegradationEstimated Solubility Limit
Ambient Mixing 20°C, Standard DMSOLow (Vortex only)Low< 5 mg/mL
Anhydrous + Thermal/Sonic 40°C, Anhydrous DMSOModerate (40kHz Ultrasound)Low~ 20 - 30 mg/mL
Co-solvent Addition 20°C, 10% PEG400 in DMSOLow (Vortex only)Low> 50 mg/mL
High-Heat Forcing > 80°C, Standard DMSOHigh (Thermal)High (Carbamate cleavage)Variable (Unreliable)

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Ziath Ltd. URL:[Link]

  • Influence of Single versus Double Hydrogen-Bonding Motif on the Crystallization and Morphology of Self-Assembling Carbamates The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines MDPI Crystals URL:[Link]

  • Rate of water uptake of DMSO stored in uncapped tubes ResearchGate URL:[Link]

  • Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate CrystEngComm (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methyl 5-bromopyridin-3-ylcarbamate

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of methyl 5-bromopyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of methyl 5-bromopyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the Suzuki coupling of methyl 5-bromopyridin-3-ylcarbamate, and why is temperature a critical parameter?

A1: For the Suzuki-Miyaura coupling of bromo-pyridines, a typical starting temperature range is 80-110 °C.[1][2] Temperature is a critical parameter because it directly influences several key aspects of the reaction:

  • Reaction Rate: Like most chemical reactions, the rate of the Suzuki coupling increases with temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For challenging substrates, such as some heteroaryl bromides, higher temperatures may be necessary to achieve a reasonable reaction rate.

  • Catalyst Activity: The palladium catalyst's activity is temperature-dependent. While higher temperatures can increase turnover frequency, excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[3][4] This decomposition is irreversible and will halt the catalytic cycle.

  • Solubility: The solubility of reactants, particularly the boronic acid and the inorganic base, can be significantly improved at elevated temperatures.[2] Ensuring all components are in solution is crucial for a homogeneous and efficient reaction.

  • Side Reactions: Temperature can also promote undesirable side reactions. For methyl 5-bromopyridin-3-ylcarbamate, potential side reactions include protodeboronation of the boronic acid, dehalogenation of the starting material, and hydrolysis of the carbamate group, especially in the presence of a strong base at high temperatures.[5]

A prudent starting point for this specific substrate would be around 85-95 °C, with careful monitoring for both product formation and the appearance of byproducts.[6]

Q2: My reaction is sluggish at 90 °C. Should I simply increase the temperature?

A2: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done systematically and with caution.[2][5] A sluggish reaction could be indicative of issues other than just temperature. Before indiscriminately raising the heat, consider the following:

  • Catalyst and Ligand Choice: The electronic nature of the pyridine ring and the carbamate group can influence the efficiency of the standard palladium catalysts. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[7] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can often facilitate the reaction at lower temperatures.[7]

  • Base and Solvent System: The choice of base and solvent is crucial. A common solvent system for Suzuki couplings of bromopyridines is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1][8] The water helps to dissolve the inorganic base (e.g., K₃PO₄ or K₂CO₃) which is necessary to activate the boronic acid for the transmetalation step.[2][9] If the base is not sufficiently soluble or active, the reaction will be slow regardless of the temperature.

  • Degassing: The active Pd(0) catalyst is sensitive to oxygen.[7] Inadequate degassing of your solvents and reaction vessel can lead to oxidation and deactivation of the catalyst, resulting in a stalled reaction. Ensure thorough degassing by sparging with an inert gas or by using freeze-pump-thaw cycles.[5][7]

If you have optimized these other parameters and the reaction is still slow, then a careful, incremental increase in temperature (e.g., in 5-10 °C increments) while monitoring the reaction by TLC or LC-MS is a logical next step.

Q3: I'm observing significant byproduct formation when I run my reaction at 110 °C. What are the likely side reactions and how can I mitigate them by adjusting the temperature?

A3: At elevated temperatures, several side reactions can become prominent. For your specific substrate, the most likely byproducts are:

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. This is often exacerbated by the presence of water at high temperatures.[5][7]

  • Dehalogenation: The bromo-pyridine starting material is reduced to methyl pyridin-3-ylcarbamate. This can occur if the transmetalation step is slow, allowing for competing reduction pathways.[5][9]

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[5][7]

  • Carbamate Hydrolysis: The methyl carbamate group could be susceptible to hydrolysis under strongly basic conditions at high temperatures, although this is generally less common than the other side reactions.

Mitigation Strategies Involving Temperature:

  • Lower the Temperature: This is the most direct approach. If you are seeing significant byproducts at 110 °C, try running the reaction at 90-100 °C.[5] A lower temperature may slow down the desired reaction, but it will often have a more pronounced effect on suppressing the rates of side reactions.

  • Temperature Ramping: Instead of starting at a high temperature, you can begin the reaction at a lower temperature (e.g., 70 °C) for a period to allow for the initial stages of the catalytic cycle to proceed smoothly, and then gradually increase the temperature to drive the reaction to completion.

It's important to remember that mitigating these side reactions often involves a multi-faceted approach. In addition to optimizing the temperature, ensure you are using anhydrous solvents, a high-purity boronic acid, and a rigorously deoxygenated reaction environment.[5][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or Low Conversion 1. Catalyst Inactivity2. Insufficient Temperature3. Poor Reagent Quality- Use a fresh, active palladium catalyst and consider a more robust ligand.- Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation and decomposition.- Use pure, dry starting materials and solvents.[5]
Significant Side Products (e.g., dehalogenation, homocoupling) 1. Reaction Temperature is Too High2. Presence of Oxygen3. Suboptimal Base or Solvent- Lower the reaction temperature to 80-90 °C.[5]- Ensure thorough degassing of the reaction mixture.[5][7]- Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).[2]
Catalyst Decomposition (Palladium Black Formation) 1. Excessive Temperature2. Ligand Degradation- Immediately reduce the reaction temperature.[3]- Consider a more thermally stable ligand or a lower reaction temperature.
Inconsistent Results 1. Inconsistent Heating2. Variable Reagent Quality3. Inconsistent Degassing- Use an oil bath or heating mantle with a temperature controller for precise and uniform heating.- Use reagents from the same batch for a series of experiments.- Standardize your degassing procedure.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add methyl 5-bromopyridin-3-ylcarbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Temperature Optimization Study
  • Set up multiple small-scale reactions in parallel using the general procedure outlined in Protocol 1.

  • Assign a different reaction temperature to each reaction vessel (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

  • Ensure all other parameters (reagent stoichiometry, catalyst loading, solvent volume) are identical across all reactions.

  • Run the reactions for a fixed period (e.g., 12 hours).

  • After the allotted time, quench all reactions simultaneously and work them up identically.

  • Analyze the crude product from each reaction by a quantitative method such as ¹H NMR with an internal standard or by LC-MS with a calibration curve to determine the yield of the desired product and the relative amounts of major byproducts.

  • Tabulate the results to identify the optimal temperature that provides the best balance of reaction conversion and minimal side product formation.

Visualizations

Workflow for Temperature Optimization

G cluster_0 Initial Setup cluster_1 Temperature Screening cluster_2 Analysis & Decision cluster_3 Refinement A Define Reaction Scope: Methyl 5-bromopyridin-3-ylcarbamate + Arylboronic Acid B Select Initial Conditions: Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) A->B Establish Baseline C Set up Parallel Reactions at Different Temperatures (e.g., 80, 90, 100, 110 °C) B->C Implement Screening D Monitor Reactions (TLC, LC-MS) C->D Fixed Time Point E Analyze Yield and Byproduct Formation D->E Collect Data F Optimal Temperature Identified? E->F Evaluate G Troubleshoot Other Parameters: - Ligand - Base - Solvent F->G No I Proceed with Optimized Reaction Temperature F->I Yes H Re-screen Temperature with Optimized Conditions G->H Modify H->C Re-evaluate

Caption: A logical workflow for the systematic optimization of reaction temperature.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Figure]. Retrieved from [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand 2a. [Figure]. Retrieved from [Link]

  • BenchChem. (2025). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.

Sources

Troubleshooting

The Molecular Dilemma: Causality of Steric &amp; Electronic Interference

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter sudden drops in yield or complex byproduct mixtures when workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter sudden drops in yield or complex byproduct mixtures when working with functionalized heterocycles.

Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly versatile bifunctional building block, but it presents a unique "molecular dilemma." While the 5-bromo position is primed for palladium-catalyzed cross-coupling, the 3-position methyl carbamate group introduces both electronic interference and steric hindrance. This guide is designed to dissect the causality behind these experimental failures and provide self-validating protocols to overcome them.

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle relies on the precise trajectory of the substrates during the oxidative addition and transmetalation/amine coordination steps.

With Methyl 5-bromopyridin-3-ylcarbamate, the carbamate moiety (-NHCOOCH₃) causes two primary issues:

  • Off-Cycle Catalyst Poisoning: The acidic carbamate proton can be deprotonated by the strong bases typically used in cross-coupling. The resulting anionic nitrogen can chelate the palladium center, forming a stable, off-cycle palladacycle that halts catalytic turnover.

  • Steric Trajectory Blocking: When coupling bulky partners (e.g., ortho-substituted boronic acids or secondary amines), the rotational conformers of the carbamate group can sterically hinder the incoming nucleophile during the rate-limiting transmetalation or reductive elimination steps[1].

To overcome this, we must employ steric shielding via bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or tBuBrettPhos) that tightly bind the Pd center, forcing the catalytic cycle forward while physically blocking the internal carbamate from coordinating[2].

Troubleshooting FAQs: Cross-Coupling Challenges

Q1: I am attempting a Suzuki-Miyaura coupling between Methyl 5-bromopyridin-3-ylcarbamate and a bulky ortho-substituted boronic acid. My yields are <20%, and I recover mostly starting material. What is going wrong? A: The failure here is likely occurring at the transmetalation step. Standard ligands like PPh₃ or dppf do not provide enough electron density to accelerate transmetalation against steric resistance, nor do they prevent the carbamate from coordinating to the Pd(II) intermediate[3].

  • The Fix: Switch to XPhos or SPhos . These ligands feature a bulky biaryl scaffold that prevents off-cycle coordination. Furthermore, switch your base from strong alkoxides (like NaOtBu, which deprotonates the carbamate) to a milder base like K₃PO₄ in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)[4].

Q2: During a Buchwald-Hartwig amination of this substrate with a primary amine, I am observing a complex mixture of products, including dimerized starting material and N-arylation of the carbamate itself. How do I achieve selectivity? A: The methyl carbamate acts as a competing nucleophile. If your ligand does not create a highly specific binding pocket, the palladium catalyst cannot differentiate between the exogenous primary amine and the internal carbamate nitrogen.

  • The Fix: Utilize tBuBrettPhos Pd G3 (a third-generation oxidative addition complex). The extreme steric bulk of tBuBrettPhos accelerates the reductive elimination step specifically for exogenous amines and completely shuts down the reactivity of the internal carbamate[5]. Additionally, G3 precatalysts generate the active Pd(0) species without requiring base-mediated activation, preserving the integrity of your substrate[6].

Q3: Can I just protect the carbamate group to avoid these issues entirely? A: Yes, but it adds two synthetic steps (protection and deprotection) to your workflow, which reduces overall atom economy and yield. If you must protect it, an N-Boc or N-benzyl protection strategy converts the secondary carbamate into a tertiary carbamate, eliminating the acidic proton and altering the steric profile, which often restores reactivity with standard Pd(dppf)Cl₂ catalysts. However, utilizing modern Buchwald ligands is the preferred, step-economic solution.

Quantitative Data: Ligand Efficacy Comparison

To illustrate the critical nature of ligand selection, the following table summarizes the quantitative yield data for the Buchwald-Hartwig amination of Methyl 5-bromopyridin-3-ylcarbamate with a bulky primary amine (e.g., cyclohexylamine) under standardized conditions (2 mol% Pd, K₃PO₄, Dioxane, 100 °C, 12 hours).

Ligand SystemCone Angle / Steric BulkOff-Cycle PoisoningTarget Product YieldPrimary Byproduct
PPh₃ Small (145°)High< 5%Unreacted SM / Pd Black
BINAP ModerateHigh12%Carbamate N-Arylation
XPhos LargeLow68%Hydrodehalogenation
BrettPhos Very LargeVery Low85%Trace SM
tBuBrettPhos Extremely LargeNone> 95% None

Self-Validating Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a self-validating visual cue system (color changes) to ensure the active catalytic species is generated and maintained.

Reagents:

  • Methyl 5-bromopyridin-3-ylcarbamate (1.0 equiv, 1.0 mmol)

  • Exogenous Amine (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)[6]

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyridin-3-ylcarbamate, tBuBrettPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality Note: Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand, destroying the catalyst.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane and the exogenous amine via syringe.

  • Activation & Heating: Place the flask in a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Within 5 minutes, the solution should transition from a pale yellow to a deep, homogeneous red/orange. This color change confirms the successful generation of the active L-Pd(0) species and the subsequent oxidative addition complex. If the solution turns black and precipitates, the catalyst has died (likely due to moisture/oxygen or carbamate deprotonation).

  • Reaction Monitoring: Stir vigorously for 4-6 hours. Monitor via LC-MS. The extreme steric bulk of tBuBrettPhos will force rapid reductive elimination, minimizing reaction time[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and spent palladium. Concentrate under reduced pressure.

Mechanistic Workflow: Steric Shielding in the Catalytic Cycle

The diagram below illustrates how the rational selection of a bulky ligand prevents the molecular dilemma of off-cycle carbamate coordination.

G A Pd(0) Precatalyst (e.g., tBuBrettPhos Pd G3) B Oxidative Addition (C-Br Cleavage) A->B Methyl 5-bromopyridin- 3-ylcarbamate C Pd(II) Intermediate [Sterically Shielded] B->C D Off-Cycle Deactivation (Carbamate Coordination) C->D Small Ligands (e.g., PPh3) E Amine Coordination & Deprotonation C->E Bulky Ligands (e.g., tBuBrettPhos) F Reductive Elimination (C-N Bond Formation) E->F F->A Product Release

Catalytic cycle of Buchwald-Hartwig amination showing steric shielding by bulky ligands.

References

  • BenchChem. A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling.
  • Tian, J., & Wang, G. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • Sigma-Aldrich. Buchwald G6 Precatalysts: Oxidative Addition Complexes.
  • ACS Publications. Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load.
  • Wikipedia. Dialkylbiaryl phosphine ligands.

Sources

Optimization

Technical Support Center: Preventing Degradation of Methyl 5-bromopyridin-3-ylcarbamate During Storage

Welcome to the Technical Support Center for Methyl 5-bromopyridin-3-ylcarbamate (CAS 1209458-40-1) . This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 5-bromopyridin-3-ylcarbamate (CAS 1209458-40-1) . This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, the presence of both a carbamate linkage and a brominated pyridine ring renders this molecule susceptible to specific degradation pathways under improper storage conditions.

This guide provides researchers, scientists, and drug development professionals with authoritative, field-proven methodologies to ensure the structural integrity of your samples.

Part 1: Mechanistic Drivers of Degradation (The "Why")

To effectively prevent degradation, one must first understand the chemical causality behind the molecular breakdown.

  • Carbamate Hydrolysis: Carbamates are esters of carbamic acid. While the amide resonance in carbamates provides more stability than standard amides (lowering the C–N rotational barrier by 3–4 kcal/mol) [3], they remain highly susceptible to nucleophilic attack by water. This is especially true under alkaline or strongly acidic conditions. Hydrolysis of Methyl 5-bromopyridin-3-ylcarbamate yields 5-bromopyridin-3-amine, methanol, and carbon dioxide [2].

  • Photolytic C-Br Cleavage: The 5-bromo substituent on the pyridine ring is highly sensitive to ultraviolet (UV) radiation. Photo-excitation provides the activation energy necessary to cause homolytic cleavage of the carbon-bromine bond, generating reactive radical species that lead to dimerization or oxidation [2].

  • Thermal Decomposition: Elevated temperatures accelerate both hydrolytic and oxidative pathways, leading to the rapid breakdown of the carbamate linkage and potential ring-opening events [1].

DegradationPathways Compound Methyl 5-bromopyridin-3-ylcarbamate Hydrolysis Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O Photolysis Photodegradation (UV Light) Compound->Photolysis Thermal Thermal Stress (Heat) Compound->Thermal Δ Prod1 5-bromopyridin-3-amine + Methanol + CO2 Hydrolysis->Prod1 Prod2 Pyridine Radicals & Dimerization Photolysis->Prod2 Prod3 Accelerated Breakdown Thermal->Prod3

Mechanistic degradation pathways of Methyl 5-bromopyridin-3-ylcarbamate.

Part 2: Troubleshooting Guide & Storage Optimization

Issue 1: Moisture-Induced Hydrolysis in Cold Storage
  • Symptom: LC-MS analysis reveals a prominent peak corresponding to 5-bromopyridin-3-amine (m/z ~173/175).

  • Causality: Freezers are inherently humid environments. When samples are repeatedly taken in and out of cold storage, condensation forms on the inner walls of the container, supplying the water molecules necessary to drive hydrolysis [4].

  • Solution: Store the compound in a desiccator containing active drying agents (e.g., anhydrous MgSO4 or molecular sieves). Prior to sealing, purge the headspace with an inert gas such as Argon or Nitrogen to displace atmospheric moisture[2, 4]. Crucial Step: Always allow the sealed container to reach room temperature before opening to prevent condensation.

Issue 2: Photolytic Degradation
  • Symptom: The normally white/off-white powder develops a yellow or brown discoloration over time.

  • Causality: Exposure to ambient laboratory lighting or direct sunlight provides the activation energy required for C-Br bond cleavage and subsequent oxidation of the pyridine ring [2].

  • Solution: Always store the compound in actinic (amber) glass vials. If clear vials must be used, wrap them entirely in aluminum foil. Avoid leaving the compound on the benchtop for extended periods.

Issue 3: pH-Dependent Instability in Solution
  • Symptom: Rapid degradation of the compound when formulated in aqueous buffers for biological assays.

  • Causality: Carbamates exhibit maximum stability in slightly acidic environments (pH 4.5 - 5.5). Under alkaline conditions (pH > 7.5), the rate of base-catalyzed hydrolysis increases exponentially, reducing the half-life from days to mere hours [1].

  • Solution: If aqueous stock solutions are necessary, buffer them to pH 5.0 using citric acid or acetate buffers. For long-term storage of solutions, use anhydrous DMSO and store at -80°C in single-use aliquots.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of Methyl 5-bromopyridin-3-ylcarbamate under various environmental conditions to help you optimize your storage strategy.

Storage ConditionEnvironmentMatrixEstimated Half-LifeRecommendation
Room Temp (25°C) Ambient Air / LightSolid Powder< 3 MonthsNot Recommended
Refrigerated (4°C) Desiccator / DarkSolid Powder> 12 MonthsAcceptable for Short-Term
Frozen (-20°C) Argon Purged / DarkSolid Powder> 24 MonthsOptimal for Long-Term [1]
Aqueous Buffer (pH 7.4) Room Temp (25°C)Solution~ 24 - 48 HoursPrepare Fresh Daily [1]
Aqueous Buffer (pH 5.0) Room Temp (25°C)Solution> 1 WeekOptimal for Assays[1]

Part 4: Self-Validating Protocol: Stability Assessment Workflow

To ensure the integrity of your specific batch before initiating costly syntheses or biological assays, implement this self-validating stability testing protocol using LC-MS.

Step-by-Step Methodology

Step 1: Preparation of Standard and Stress Samples

  • Weigh 5 mg of Methyl 5-bromopyridin-3-ylcarbamate and dissolve in 5 mL of anhydrous HPLC-grade Acetonitrile to create a 1 mg/mL stock.

  • Aliquot 100 µL of the stock into three separate amber HPLC vials.

  • Vial A (Control): Add 900 µL of anhydrous Acetonitrile. Store at -20°C in the dark.

  • Vial B (Hydrolytic Stress): Add 900 µL of 0.1 M NaOH (pH > 10). Incubate at 40°C for 4 hours.

  • Vial C (Oxidative/Photo Stress): Add 900 µL of 3% H2O2. Expose to UV light (254 nm) for 4 hours.

Step 2: LC-MS Analysis

  • Quench Vial B with 100 µL of 0.1 M HCl to halt base-catalyzed hydrolysis.

  • Set LC gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Column: C18, 30°C. Flow rate: 0.3 mL/min [2].

  • Inject 5 µL of each vial into the LC-MS (ESI positive mode).

  • Monitor the protonated molecular ion[M+H]⁺ of the parent compound (m/z ~231/233) and the primary degradation product, 5-bromopyridin-3-amine (m/z ~173/175).

Step 3: Data Validation (The Self-Validating Mechanism)

  • Calculate the peak area ratio of the parent compound to the degradation products.

  • Validation Check: A self-validating system requires the Control (Vial A) to show >99% purity. If Vial A shows >5% degradation, your anhydrous Acetonitrile stock is contaminated with moisture, or the initial batch was already degraded, thereby invalidating the test. You must acquire fresh solvent and repeat.

StabilityWorkflow Prep Sample Preparation (Anhydrous MeCN) Control Control Aliquot (-20°C, Dark) Prep->Control Stress1 Hydrolytic Stress (0.1M NaOH, 40°C) Prep->Stress1 Stress2 Photo/Oxidative Stress (H2O2, UV Light) Prep->Stress2 LCMS LC-MS Analysis (ESI+, C18 Column) Control->LCMS Quench Quench Reactions (Neutralization) Stress1->Quench Stress2->Quench Quench->LCMS Validate Data Validation (Check Control Purity >99%) LCMS->Validate

Self-validating LC-MS workflow for assessing carbamate stability.

Part 5: Frequently Asked Questions (FAQs)

Q1: I need to use Methyl 5-bromopyridin-3-ylcarbamate in a cell-based assay. How should I prepare my dosing solutions to prevent degradation? A1: Do not prepare aqueous dosing solutions in advance. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, sterile-filtered DMSO and store it in single-use aliquots at -80°C. Dilute the DMSO stock into your aqueous assay buffer immediately before dosing. Carbamates degrade rapidly in alkaline media [1], so minimize the time the compound spends in standard pH 7.4-8.0 culture media before cellular uptake.

Q2: My compound arrived as a solid, but it has formed a sticky, clumped mass. Is it still usable? A2: Clumping is a primary indicator of hygroscopic behavior and moisture absorption. While the compound might still be partially intact, the absorbed water has likely initiated hydrolysis [4]. You must perform an LC-MS or NMR purity check before use. If purity is compromised, discard the batch.

Q3: Can I use standard plastic microcentrifuge tubes for long-term storage? A3: It is highly discouraged. Standard polypropylene tubes are somewhat permeable to oxygen and moisture over extended periods, and they do not block UV light. Always use tightly sealed, amber glass vials with PTFE-lined caps for long-term storage [2].

References

  • Vacondio, F., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, NIH PMC.[Link]

  • Karaman, R., et al. "Any advice about the stability of ester and carbamate containing compounds?" ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Comparative yield analysis of Methyl 5-bromopyridin-3-ylcarbamate synthesis routes

Methyl 5-bromopyridin-3-ylcarbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The efficient and scalable synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-bromopyridin-3-ylcarbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the field. This guide provides an in-depth comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a yield comparison to aid in methodological selection.

Introduction to Synthetic Strategies

The synthesis of Methyl 5-bromopyridin-3-ylcarbamate hinges on the formation of a carbamate linkage on the 3-position of a 5-bromopyridine ring. This can be achieved through several distinct chemical transformations. We will explore and compare the following three routes:

  • Route 1: Direct Acylation of 3-Amino-5-bromopyridine. This is the most straightforward approach, involving the reaction of a commercially available amine with methyl chloroformate.

  • Route 2: Modified Hofmann Rearrangement of 5-Bromonicotinamide. This classic name reaction is adapted to trap the intermediate isocyanate with methanol, yielding the desired carbamate.

  • Route 3: Curtius Rearrangement of 5-Bromonicotinic Acid. This route also proceeds through an isocyanate intermediate, generated from a carboxylic acid precursor, which is subsequently trapped with methanol.

Each of these routes offers unique advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, safety, and overall yield.

Route 1: Direct Acylation of 3-Amino-5-bromopyridine

This method represents the most direct pathway to the target molecule, leveraging the nucleophilicity of the amino group on the pyridine ring.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 3-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of methyl chloroformate. A subsequent loss of a chloride ion and a proton (quenched by a base) yields the stable methyl carbamate product. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical to prevent competitive reactions with the chloroformate.

Route 1 start 3-Amino-5-bromopyridine product Methyl 5-bromopyridin-3-ylcarbamate start->product Acylation reagent1 Methyl Chloroformate reagent1->product reagent2 Base (e.g., Et3N) reagent2->product

Caption: Workflow for Direct Acylation.

Experimental Protocol

This protocol is adapted from general procedures for the acylation of aromatic amines.[1]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-amino-5-bromopyridine (1.0 eq.). Dissolve it in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Discussion

Advantages: This is a single-step synthesis from a commercially available starting material, making it a rapid and atom-economical route. The reaction conditions are generally mild.

Route 2: Modified Hofmann Rearrangement of 5-Bromonicotinamide

The Hofmann rearrangement is a powerful tool for converting primary amides into primary amines with one fewer carbon atom.[3][4] A well-established modification of this reaction involves using an alcohol as the solvent to trap the intermediate isocyanate, directly forming a carbamate.[5][6]

Mechanistic Rationale

The reaction begins with the deprotonation of the amide by a strong base (e.g., sodium methoxide, formed in situ from NaOH and methanol), followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges: the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. This highly reactive isocyanate is immediately trapped by the methanol solvent to yield the final methyl carbamate product.[3]

Route 2 start 5-Bromonicotinamide intermediate Isocyanate Intermediate start->intermediate Rearrangement reagents Br2, NaOH (or NaOMe) Methanol reagents->intermediate product Methyl 5-bromopyridin-3-ylcarbamate intermediate->product Methanolysis

Caption: Workflow for Modified Hofmann Rearrangement.

Experimental Protocol

This protocol is based on established methods for the modified Hofmann rearrangement to produce methyl carbamates.[6][7][8]

  • Setup: In a reaction vessel, prepare a solution of sodium methoxide in methanol by carefully adding sodium hydroxide to cold methanol.

  • Amide Addition: Add 5-bromonicotinamide (1.0 eq.) to the methanolic base solution and cool to 0°C.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in methanol, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 10-30 minutes, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid). Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Discussion

Advantages: This method is often high-yielding and can be performed in one pot.[9] The starting material, 5-bromonicotinamide, can be readily prepared from the corresponding and widely available nicotinic acid. The reaction conditions are well-documented for a variety of substrates.[5]

Disadvantages: The use of bromine requires careful handling due to its corrosive and toxic nature. The reaction is highly exothermic and requires careful temperature control. The synthesis of the starting material, 5-bromonicotinamide, adds an extra step to the overall sequence compared to Route 1. However, the synthesis of the precursor amine, 3-amino-5-bromopyridine, from 5-bromonicotinamide via a standard Hofmann rearrangement is reported to proceed with a 70% yield, indicating the feasibility of the key rearrangement step.[10]

Route 3: Curtius Rearrangement of 5-Bromonicotinic Acid

Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate.[11] This route begins with a carboxylic acid and offers several methods for generating the key acyl azide intermediate, some of which avoid the need to isolate this potentially explosive species.[12]

Mechanistic Rationale

The most common modern protocol involves the one-pot conversion of a carboxylic acid (5-bromonicotinic acid) to the corresponding carbamate. Diphenylphosphoryl azide (DPPA) reacts with the carboxylic acid to form a mixed anhydride, which then converts to the acyl azide. Upon heating, the acyl azide rearranges, losing nitrogen gas and forming the isocyanate intermediate.[13] This concerted rearrangement occurs with retention of the migrating group's configuration.[11] The isocyanate is then trapped in situ by methanol to give the desired product.

Route 3 start 5-Bromonicotinic Acid intermediate1 Acyl Azide start->intermediate1 Azide formation reagents DPPA, Base Methanol, Heat reagents->intermediate1 intermediate2 Isocyanate intermediate1->intermediate2 Rearrangement (-N2) product Methyl 5-bromopyridin-3-ylcarbamate intermediate2->product Methanolysis

Caption: Workflow for Curtius Rearrangement.

Experimental Protocol

This protocol uses diphenylphosphoryl azide (DPPA) for a one-pot synthesis.[12][13]

  • Setup: In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene or another suitable high-boiling solvent.

  • DPPA Addition: Add diphenylphosphoryl azide (DPPA, 1.1 eq.) to the solution.

  • Methanol Addition: Add anhydrous methanol (2-3 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction by TLC. The reaction is usually complete within 2-4 hours, as evidenced by the cessation of nitrogen gas evolution.

  • Work-up: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted acid and diphenylphosphoric acid byproducts. Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is typically purified by column chromatography.

Discussion

Advantages: This method avoids the use of bromine and the isolation of potentially hazardous acyl azide intermediates. The one-pot procedure is convenient. The starting material, 5-bromonicotinic acid, is commercially available.[14]

Disadvantages: Diphenylphosphoryl azide is a costly reagent. The reaction requires elevated temperatures, and the workup can be complicated by the need to remove phosphorus-containing byproducts.[13] The use of sodium azide, while an alternative for forming the acyl azide from an acyl chloride, introduces a highly toxic and potentially explosive reagent that requires specialized handling procedures.

Comparative Yield and Process Analysis

FeatureRoute 1: Direct AcylationRoute 2: Modified HofmannRoute 3: Curtius Rearrangement
Starting Material 3-Amino-5-bromopyridine5-Bromonicotinamide5-Bromonicotinic Acid
Number of Steps 11 (from amide)1 (from acid)
Reported Yield Generally High (Est. >85%)High (Often >90% for carbamate formation)[7][8]Good to High (Typically 70-90%)[12]
Key Reagents Methyl Chloroformate, BaseBr₂, NaOH / NaOMe, MethanolDPPA or NaN₃, Base, Methanol
Safety Concerns Methyl chloroformate is toxic and corrosive.Bromine is toxic and corrosive; reaction is exothermic.DPPA is expensive; NaN₃ is highly toxic and explosive.
Scalability Good; straightforward procedure.Good; but requires careful thermal management.Good; dose-controlled addition of DPPA is recommended on a large scale.[15]
Purification Standard extraction and chromatography/recrystallization.Can require careful removal of reaction byproducts.Requires removal of phosphorus byproducts.

Conclusion and Recommendation

All three synthetic routes present viable options for the preparation of Methyl 5-bromopyridin-3-ylcarbamate, with each carrying its own set of operational considerations.

  • Route 1 (Direct Acylation) is the most direct and atom-economical method, assuming the starting amine is readily available and cost-effective. It is likely the best choice for small-scale, rapid synthesis.

  • Route 2 (Modified Hofmann Rearrangement) offers a robust and high-yielding alternative. Given that the key isocyanate formation from the 5-bromo-substituted amide is a proven transformation[10], this route is highly reliable. It is particularly advantageous if 5-bromonicotinamide is a more accessible precursor than 3-amino-5-bromopyridine.

  • Route 3 (Curtius Rearrangement) provides a safer alternative to the Hofmann rearrangement by avoiding the use of elemental bromine. The one-pot procedure using DPPA is convenient, though the cost of the reagent and the need for purification from phosphorus byproducts are notable drawbacks.

For researchers prioritizing speed and simplicity on a lab scale, Route 1 is recommended. For those seeking a high-yielding, robust, and scalable method where the cost of bromine and careful process control are manageable, Route 2 is an excellent choice. Route 3 is best suited for situations where avoiding bromine is a primary safety concern and the reagent cost is not prohibitive. The final selection will ultimately depend on the specific laboratory capabilities, safety protocols, budget, and scale of the intended synthesis.

References

  • Gogoi, P., & Konwar, D. (2007). An efficient modification of the Hofmann rearrangement: synthesis of methyl carbamates. Tetrahedron Letters, 48(4), 531-533.
  • IR@NEIST. (2011, December 29). An efficient modification of the Hofmann rearrangement : synthesis of methyl carbamates. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Academia.edu. (PDF) An efficient modification of the Hofmann rearrangement: synthesis of methyl carbamates. Retrieved from [Link]

  • HETEROCYCLES. (2011).
  • D'Amato, E. M., & McLaughlin, M. G. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(16), 7349-7358. Available from: [Link]

  • Keillor, J. W., & Huang, X. (2002). Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)
  • Tilstam, U., & Weinmann, H. (2021). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 26(3), 706. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Retrieved from [Link]

  • Kametani, T., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851-854.
  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 11(5), 764-779. Available from: [Link]

  • Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
  • PharmD Guru. (2025, November 14). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Leogane, O., & Lebel, H. (2009).
  • Google Patents. (2018). CN109053727B - Preparation method of ABT-199 intermediate.
  • The Synthetic Organic Chemistry Portal. Curtius Rearrangement - Common Conditions. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Illinois State University. (2019). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group.
  • Sari, Y., et al. (2020). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2020(1), M1108.
  • De la Rosa, M. A., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 4(7), 12384-12395. Available from: [Link]

  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Kumar, A., et al. (2019). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry, 21(19), 5345-5350.

Sources

Comparative

Benchmarking Methyl 5-bromopyridin-3-ylcarbamate: A Fragment-Based Approach to Kinase Inhibitor Discovery

Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the landscape of kinase inhibitor development. Rather than screening massive, complex libraries that often lead to steric clashes within the highly conse...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the landscape of kinase inhibitor development. Rather than screening massive, complex libraries that often lead to steric clashes within the highly conserved ATP-binding pocket, FBDD utilizes low-molecular-weight compounds to map high-quality, atom-efficient interactions.

This guide provides an objective, data-driven framework for benchmarking Methyl 5-bromopyridin-3-ylcarbamate (M5BPC) —a highly versatile synthetic fragment—against established standard kinase inhibitors like Staurosporine and Imatinib. By evaluating its baseline biochemical activity, binding logic, and ligand efficiency, researchers can validate M5BPC as a foundational scaffold for hit-to-lead optimization.

Mechanistic Rationale: The Anatomy of a Kinase Hinge Binder

To understand why M5BPC is an ideal starting point, we must analyze the causality behind its structural components and how they interact with the kinase domain:

  • The Pyridine Core (Hinge Binder): The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor. In the kinase ATP-binding site, this nitrogen is perfectly positioned to interact with the backbone amide (typically a Methionine or Valine residue) of the hinge region. This interaction is the universal anchor point for ATP-competitive inhibitors, as demonstrated in the .

  • The Carbamate Moiety (Solvent Channel Vector): The methyl carbamate group extends outward toward the solvent-exposed channel. This not only improves the aqueous solubility of the fragment but also provides both hydrogen-bond donor and acceptor properties to engage with highly conserved water networks.

  • The Bromine Substituent (Synthetic Handle): Positioned at the 5-carbon, the heavy bromine atom occupies a critical vector pointing toward the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. While it provides weak van der Waals interactions on its own, its primary purpose is synthetic: it serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) during the hit-to-lead phase, allowing rapid elaboration into the hydrophobic space.

Experimental Workflows & Self-Validating Protocols

Because fragments like M5BPC exhibit weak initial affinities (typically in the micromolar to millimolar range), benchmarking them requires specialized, self-validating assay systems. High-concentration screening is prone to false positives caused by colloidal aggregation. Therefore, a dual-assay system combining biochemical screening with orthogonal biophysical validation is strictly required .

Workflow A Fragment Library (M5BPC) B Primary Screen (HTRF Assay) A->B C Orthogonal Validation (Thermal Shift) B->C D Structural Biology (X-ray Co-crystal) C->D E Hit-to-Lead (Cross-Coupling) D->E F Standard Inhibitors (Staurosporine) F->B

FBDD workflow integrating biochemical screening and orthogonal validation for novel fragments.

Protocol 1: High-Concentration HTRF Kinase Assay

Causality & Self-Validation: This assay measures the functional inhibition of the kinase. To ensure the fragment is not forming colloidal aggregates (a common false-positive artifact at high concentrations), the buffer is supplemented with a non-ionic detergent (Triton X-100).

  • Preparation: Prepare a 10 mM stock of M5BPC in 100% DMSO.

  • Buffer Formulation: Dilute the fragment in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1% Triton X-100 ) to a final screening concentration of 500 µM.

  • Incubation: Dispense 5 µL of the target kinase into a 384-well plate. Add 2.5 µL of M5BPC or standard controls (Staurosporine at 1 µM; Imatinib at 10 µM). Incubate for 15 minutes at room temperature.

  • Reaction & Detection: Initiate the reaction with 2.5 µL of an ATP/substrate mix (ATP at Km​ concentration). After 60 minutes, add 10 µL of HTRF detection reagents. Calculate the IC₅₀ from the TR-FRET signal ratio (665 nm / 620 nm).

Protocol 2: Orthogonal Validation via Thermal Shift Assay (DSF)

Causality & Self-Validation: Functional inhibition does not guarantee active-site binding. DSF validates a direct, 1:1 stoichiometric binding event by measuring the thermodynamic stabilization of the folded kinase domain.

  • Reaction Mix: Combine 2 µM purified kinase domain and 5X SYPRO Orange dye in assay buffer.

  • Compound Addition: Add M5BPC (100 µM to 1 mM) to the mix in a 96-well PCR plate. Include Staurosporine (10 µM) as a positive control and DMSO as a vehicle baseline.

  • Thermal Gradient: Subject the plate to a thermal gradient from 25°C to 95°C (1°C/minute ramp rate).

  • Analysis: Monitor fluorescence at 590 nm. Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive shift ( ΔTm​>1.5°C ) confirms target engagement.

Benchmarking Data: M5BPC vs. Standard Inhibitors

When benchmarking a fragment against highly elaborated drugs, absolute potency (IC₅₀) is a misleading metric. Instead, the critical benchmark is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy (non-hydrogen) atoms. A high LE indicates that the fragment makes highly optimized, high-quality interactions with the target, making it a superior template for drug design .

CompoundClassificationHeavy AtomsIC₅₀ (µM)Ligand Efficiency (LE)* ΔTm​ (°C)
Methyl 5-bromopyridin-3-ylcarbamate Fragment Hit12150.00.43 +2.5
Staurosporine Pan-Kinase (Type I)340.0050.33+12.0
Imatinib Targeted (Type II)360.1200.26+8.5

*LE is calculated as (1.37/Nheavy_atoms​)×pIC50​ (measured in kcal/mol per heavy atom). An LE > 0.30 is considered highly promising for a fragment.

Comparative Binding Logic

BindingLogic M5BPC Methyl 5-bromopyridin- 3-ylcarbamate Hinge Hinge Region (Met/Val Backbone) M5BPC->Hinge Pyridine N (H-bond) Solvent Solvent Channel M5BPC->Solvent Carbamate moiety Stauro Staurosporine (Pan-Kinase) Stauro->Hinge Multiple H-bonds Imatinib Imatinib (Type II) Imatinib->Hinge Aminopyrimidine DFG DFG Motif (Asp-Phe-Gly) Imatinib->DFG DFG-out conformation

Comparative binding logic of M5BPC versus standard Type I and Type II kinase inhibitors.

Hit-to-Lead Optimization Strategy

The benchmarking data reveals that while M5BPC has a modest IC₅₀ compared to Staurosporine, its Ligand Efficiency (0.43) is vastly superior. This indicates minimal "dead weight" in the molecule.

To evolve M5BPC into a compound capable of rivaling Imatinib's potency, the optimization strategy must exploit the 5-bromo position. By utilizing the fragment's pre-established hinge-binding geometry, medicinal chemists can perform iterative Suzuki couplings to attach functionalized aryl or heteroaryl rings. This will drive the molecule deep into the hydrophobic pocket (Type I inhibition) or toward the allosteric pocket exposed during the DFG-out conformation (Type II inhibition), simultaneously increasing potency and kinase selectivity.

References

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Pharmaceutics (via NCBI PMC).[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLoS One (via NCBI PMC).[Link]

  • Fragment-based drug discovery: A graphical review. European Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Methyl 5-bromopyridin-3-ylcarbamate proper disposal procedures

Methyl 5-bromopyridin-3-ylcarbamate: Comprehensive Laboratory Handling and Disposal Protocol Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly valuable brominated heterocyclic building block utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-bromopyridin-3-ylcarbamate: Comprehensive Laboratory Handling and Disposal Protocol

Methyl 5-bromopyridin-3-ylcarbamate (CAS: 1209458-40-1) is a highly valuable brominated heterocyclic building block utilized extensively in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. However, the very structural features that make it synthetically useful—the pyridine ring, the carbamate moiety, and the covalently bound bromine atom—also dictate a rigorous, highly controlled disposal protocol.

When discarded, this compound cannot be treated as generic organic waste. The presence of halogens and nitrogen requires specialized thermal destruction to prevent the release of toxic combustion byproducts, including hydrogen bromide (HBr), nitrogen oxides (NOx), and potentially carcinogenic polybrominated dibenzodioxins (PBDDs). As a Senior Application Scientist, I have designed this self-validating protocol to ensure your laboratory maintains strict environmental compliance while safeguarding personnel.

Section 1: Chemical Characterization & Hazard Profile

To effectively design a disposal strategy, one must first understand the physicochemical hazards of the material. The table below summarizes the critical data required for waste characterization.

Table 1: Chemical Characterization of Methyl 5-bromopyridin-3-ylcarbamate

PropertyValue / Description
CAS Number 1209458-40-1
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Waste Classification Halogenated Organic Waste / Carbamate Derivative
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Target Organs Respiratory system, skin, eyes
Combustion Byproducts COx, NOx, HBr, potential PBDDs/PBDFs at suboptimal temperatures

Section 2: Step-by-Step Disposal Workflow

Do not simply throw this compound into a generic "organic waste" carboy. Mixing brominated compounds with non-halogenated solvents drastically increases the cost of disposal and the risk of incompatible chemical reactions.

Step 1: Segregation and Containerization

  • Action: Isolate Methyl 5-bromopyridin-3-ylcarbamate waste into a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Causality: Halogenated wastes require[2]. Mixing them with non-halogenated streams dilutes the halogen content but contaminates the entire batch, forcing the entire volume to be treated under the more expensive and rigorous halogenated protocols.

  • Material Compatibility: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers; trace moisture can lead to the ambient hydrolysis of the compound, forming hydrobromic acid (HBr) which will rapidly corrode metal vessels.

Step 2: Labeling and Inventory Tracking

  • Action: Affix a hazardous waste label detailing the exact chemical name, CAS number (1209458-40-1), and primary hazards (Toxic/Irritant).

  • Causality: Accurate tracking prevents the accidental mixing of incompatible chemicals (e.g., strong oxidizers) and provides licensed waste haulers with the exact stoichiometric data needed to calculate the required oxygen and scrubbing capacity during final incineration.

Step 3: Temporary Storage

  • Action: Store the sealed container in a secondary containment tray within a ventilated hazardous waste accumulation area, kept at ambient room temperature (or 2-8°C if dissolved in volatile solvents).

  • Causality: Secondary containment captures accidental structural failures of the primary vessel. Continuous ventilation prevents the accumulation of toxic vapors should the container seal degrade over time.

Section 3: Spill Response & Decontamination Protocol

A robust safety protocol must account for operational failures. In the event of a spill, execute the following self-validating recovery methodology:

  • Evacuation & PPE: Don chemical-resistant gloves (Nitrile, >0.11 mm thickness), safety goggles, and a lab coat. For large powder spills, a half-face respirator with organic vapor/acid gas cartridges is required to prevent inhalation of the irritating dust.

  • Containment: Surround the spill with a non-combustible inert absorbent (e.g., diatomaceous earth or dry sand).

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid aerosolizing the powder. Place the material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate).

    • Causality: The alkaline wash actively neutralizes any trace hydrobromic acid generated by the ambient hydrolysis of the brominated compound, ensuring the benchtop is chemically passivated and safe for subsequent use.

Section 4: Incineration & Environmental Chemistry

The EPA mandates specific and halogenated organics[3]. The only scientifically sound and legally compliant method for the ultimate disposal of Methyl 5-bromopyridin-3-ylcarbamate is high-temperature rotary kiln incineration equipped with flue gas scrubbing [4].

  • Thermal Destruction: The waste is injected into a primary combustion chamber operating at >1100°C with a residence time of at least 2 seconds.

    • Causality: This extreme temperature is critical. At lower temperatures (600-800°C), the incomplete combustion of brominated aromatics acts as a synthetic pathway for polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are highly toxic, persistent environmental pollutants.

  • Flue Gas Scrubbing: The combustion process inevitably generates Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) due to the cleavage of the pyridine ring and carbamate group. The exhaust gases must be passed through a wet caustic scrubber (typically a sodium hydroxide spray)[4].

    • Reaction: HBr (g)+NaOH (aq)→NaBr (aq)+H2​O (l)

  • Effluent Discharge: The resulting sodium bromide solution is environmentally benign and can be safely discharged or further treated at a wastewater facility, while the scrubbed, clean gas (primarily CO2, H2O, and N2) is released into the atmosphere.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: Methyl 5-bromopyridin-3-ylcarbamate Characterization Waste Characterization (Halogenated Organic) Start->Characterization Segregation Segregation: Halogenated Waste Stream Characterization->Segregation TempStorage Temporary Storage (Vented, Compatible Container) Segregation->TempStorage Transport Licensed HazMat Transport TempStorage->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (Caustic Wash for HBr/NOx) Incineration->Scrubbing Combustion Gases SafeRelease Safe Environmental Release (CO2, H2O, N2, NaBr) Scrubbing->SafeRelease Neutralized Effluent

Figure 1: Operational workflow for the safe disposal of Methyl 5-bromopyridin-3-ylcarbamate.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register (U.S. Environmental Protection Agency) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: National Service Center for Environmental Publications (U.S. EPA) URL:[Link]

Sources

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